molecular formula C11H12N2O B079690 2-Isopropylquinazolin-4-ol CAS No. 13182-64-4

2-Isopropylquinazolin-4-ol

Katalognummer: B079690
CAS-Nummer: 13182-64-4
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: NJUQWDLNMJVYMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropylquinazolin-4-ol (CAS 13182-64-4), also known as 2-isopropylquinazolin-4(3H)-one, is a versatile quinazolinone derivative of significant interest in medicinal chemistry research. This compound features a quinazoline core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . Researchers utilize this specific 2-isopropyl-substituted analog as a key synthetic intermediate or a lead compound for the development of novel therapeutic agents . The compound holds particular value in antibacterial research. Structural analogs based on the this compound scaffold have demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus , Escherichia coli , and methicillin-resistant Staphylococcus aureus (MRSA) . The substitution at the 2-position of the quinazolinone ring is a critical structural feature known to enhance antimicrobial efficacy . Furthermore, the quinazolinone pharmacophore is extensively investigated for its cytotoxic and antiproliferative properties against various cancer cell lines, making it a promising scaffold in oncology research . This product is supplied for laboratory research purposes only. It is strictly for use in laboratory and manufacturing settings by qualified professionals. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-propan-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUQWDLNMJVYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360172
Record name 2-isopropylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-64-4
Record name 2-isopropylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Blueprint of 2-Isopropylquinazolin-4-ol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deciphering the Molecular Architecture

In the landscape of medicinal chemistry and drug development, quinazolinone derivatives stand as a cornerstone scaffold, exhibiting a remarkable breadth of biological activities. Among these, 2-Isopropylquinazolin-4-ol presents a molecule of significant interest. Its therapeutic potential is intrinsically linked to its precise three-dimensional structure and electronic properties. Unraveling this molecular architecture is paramount for understanding its mechanism of action, optimizing its properties, and ensuring its purity and stability.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of this compound. Moving beyond a mere recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind the experimental choices and the logic of spectral interpretation. We will explore the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not only the data but also the field-proven insights necessary for its confident identification and characterization.

I. The Analytical Workflow: A Triad of Spectroscopic Techniques

The structural elucidation of a novel or synthesized compound like this compound is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to maximize the information obtained at each stage, ensuring a self-validating system of analysis.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy NMR->IR Structure Final Structure Confirmation NMR->Structure MS Mass Spectrometry IR->MS IR->Structure MS->Structure

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and coupling of atoms within the molecular framework.

A. Rationale for Experimental Choices

The selection of solvent and NMR experiment is critical for acquiring high-quality, interpretable data.

  • Solvent Selection (DMSO-d₆): For quinazolinone derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the typically solid quinazolinone, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum. Furthermore, the amide proton (N-H) of the quinazolinone ring is often clearly visible in DMSO-d₆, as proton exchange is slower than in protic solvents like methanol-d₄. This provides a crucial diagnostic signal.[1] The residual peak of DMSO-d₆ at ~2.50 ppm also serves as a convenient internal reference.[2]

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is particularly important for resolving the multiplets in the aromatic region.[3]

B. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of -2 to 13 ppm, pulse angle of 45°, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 30°, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

C. Data Interpretation

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1 (broad s)Singlet, broad1HN-H
~8.10 (d, J ≈ 8.0 Hz)Doublet1HAr-H
~7.78 (t, J ≈ 7.6 Hz)Triplet1HAr-H
~7.62 (d, J ≈ 7.9 Hz)Doublet1HAr-H
~7.46 (t, J ≈ 7.6 Hz)Triplet1HAr-H
~2.89 (sept, J ≈ 6.7 Hz)Septet1HCH-(CH₃)₂
~1.27 (d, J ≈ 6.7 Hz)Doublet6HCH-(CH ₃)₂

Source: Adapted from supporting information of a study on copper-catalyzed synthesis of quinazolinones.[4]

The downfield broad singlet at approximately 12.1 ppm is characteristic of the amide proton, a key feature confirming the quinazolinone core.[5] The aromatic region displays four distinct signals, consistent with a substituted benzene ring. The isopropyl group is identified by the septet for the methine proton and the corresponding doublet for the six equivalent methyl protons, with the characteristic coupling constant of ~6.7 Hz.

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162.0C=O
~150.0C-N
~148.0Ar-C (quaternary)
~134.5Ar-CH
~126.5Ar-CH
~126.0Ar-CH
~121.0Ar-C (quaternary)
~115.5Ar-CH
~34.0C H-(CH₃)₂
~21.0CH-(C H₃)₂

Source: Interpretation based on typical chemical shifts for quinazolinones and alkyl groups.[4]

The carbonyl carbon at ~162.0 ppm is a definitive marker for the quinazolinone structure. The aromatic carbons appear in the expected region of ~115-150 ppm. The two signals for the isopropyl group are observed in the aliphatic region, with the methine carbon around 34.0 ppm and the methyl carbons at approximately 21.0 ppm.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.

A. Rationale for Experimental Choices
  • Sampling Method (KBr Pellet): For solid samples like this compound, the potassium bromide (KBr) pellet method is a robust and widely used technique.[5] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and therefore does not interfere with the sample's spectrum.[6] This method allows for the analysis of the compound in its solid state, which can provide information about intermolecular interactions, such as hydrogen bonding.

B. Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade KBr in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Record a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

C. Data Interpretation

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H stretching (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretching
~2970-2870MediumAliphatic C-H stretching (isopropyl)
~1680-1660StrongC=O stretching (amide)
~1620-1580Medium-StrongC=N stretching and C=C aromatic ring stretching
~1470MediumC-H bending (isopropyl)
~750StrongOrtho-disubstituted benzene C-H out-of-plane bending

The IR spectrum will be dominated by a strong absorption band in the region of 1680-1660 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring.[5] A broad band in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The presence of the isopropyl group will be confirmed by the aliphatic C-H stretching bands around 2970-2870 cm⁻¹ and a characteristic bending vibration near 1470 cm⁻¹.[7] Aromatic C-H stretches will appear just above 3000 cm⁻¹.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

A. Rationale for Experimental Choices
  • Ionization Method (Electron Ionization vs. Electrospray Ionization):

    • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[4] This method typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation.[8] For a relatively small and stable molecule like this compound, EI-MS is an excellent choice.

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for larger, more polar, and thermally labile molecules.[9] It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. While ESI could be used, EI is often preferred for initial characterization of this type of compound due to the rich structural information provided by its fragmentation pattern.

B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample in the gas phase using a 70 eV electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

C. Data Interpretation

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak (M⁺). The molecular formula of this compound is C₁₁H₁₂N₂O, giving a molecular weight of 188.23 g/mol .

Expected Fragmentation Pattern

The fragmentation of this compound in EI-MS is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.

fragmentation_pathway M [M]⁺˙ m/z = 188 M_minus_15 [M-CH₃]⁺ m/z = 173 M->M_minus_15 - •CH₃ M_minus_42 [M-C₃H₆]⁺ m/z = 146 M->M_minus_42 - C₃H₆ (propene) (McLafferty) M_minus_43 [M-C₃H₇]⁺ m/z = 145 M->M_minus_43 - •C₃H₇ Quinazolinone_core Quinazolinone fragment m/z = 119 M_minus_43->Quinazolinone_core - CO

Caption: Plausible fragmentation pathways for this compound under Electron Ionization.

  • Molecular Ion (m/z 188): The peak corresponding to the intact molecule after ionization.

  • Loss of a Methyl Radical (m/z 173): A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.

  • Loss of Propene (m/z 146): A McLafferty rearrangement can lead to the elimination of a neutral propene molecule (C₃H₆).

  • Loss of an Isopropyl Radical (m/z 145): Cleavage of the bond between the isopropyl group and the quinazolinone ring results in the loss of an isopropyl radical (•C₃H₇), leading to a stable acylium ion.[10]

  • Quinazolinone Core Fragment (m/z 119): Subsequent loss of carbon monoxide (CO) from the m/z 145 fragment can lead to a fragment corresponding to the quinazolinone core.

V. Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic portrait of this compound. The NMR data unequivocally establishes the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This in-depth guide, by not only presenting the data but also elucidating the rationale behind the analytical choices, empowers researchers to confidently synthesize, characterize, and further develop this and related quinazolinone derivatives. The protocols and interpretations provided herein serve as a robust foundation for quality control, structural verification, and future investigations into the promising biological activities of this important class of molecules.

VI. References

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazolinones. [Link]

  • Pharmaguideline Forum. (2020). In ir analysis why kbr background is required. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Al-Omair, M. A. (2010). Synthesis and characterization of new quinazolinone derivatives. Molecules, 15(11), 8137-8148.

  • The Royal Society of Chemistry. (2014). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. [Link]

  • Chemistry LibreTexts. (2022). Fragmentation. [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. [Link]

  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • MDPI. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2017). Py-IR spectra of Fe2(SO4)3a and Fe2(SO4)3/Al2(SO4)3b at 150 and 350 °C. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • National Center for Biotechnology Information. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

  • ResearchGate. (2000). IR spectrum of H2SO4 species trapped in low temperature solid CO and in CO containing matrices. [Link]

Sources

Methodological & Application

using 2-Isopropylquinazolin-4-ol in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Methodologies for 2-Isopropylquinazolin-4-ol and Related Scaffolds

Introduction & Molecule Profile

This compound (CAS: 5266-51-3) represents a privileged scaffold in medicinal chemistry, serving as a critical fragment for the development of kinase inhibitors (e.g., EGFR, CDK2), antimicrobial agents, and GPCR ligands. However, its utility in High-Throughput Screening (HTS) is often compromised by physicochemical artifacts.

This guide addresses the three primary failure modes associated with screening this molecule: tautomeric ambiguity , aqueous insolubility , and colloidal aggregation .

Physicochemical Profile
PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~188.23 g/mol Fragment-like; requires high concentration screening (>10 µM).
LogP ~2.5 - 2.8 (Estimated)Moderate lipophilicity; risk of precipitation in aqueous buffers.
Tautomerism Lactim (4-ol)

Lactam (4-one)
The Lactam (4(3H)-one) form predominates in solution. Docking studies must account for the H-bond donor at N3.
Fluorescence Weak UV/Blue emissionPotential interference in lower-wavelength fluorescence intensity assays.

Pre-Assay Quality Control: Tautomerism & Solubility

Before entering a primary screen, the compound state must be validated. The 2-isopropyl group increases steric bulk near the N3 position compared to methyl analogs, potentially influencing the tautomeric equilibrium and binding kinetics.

Mechanism: The Lactam-Lactim Equilibrium

In aqueous solution (pH 7.4), the equilibrium heavily favors the quinazolin-4(3H)-one (Lactam). However, commercial catalogs often list it as the "4-ol". This distinction is critical for assay buffer formulation.

Tautomerism Lactim Lactim Form (this compound) Rare in Solution Lactam Lactam Form (2-Isopropylquinazolin-4(3H)-one) Dominant Species Lactim->Lactam Aqueous Buffer (pH 7.4) Binding Target Binding (H-Bond Donor at N3) Lactam->Binding Key Interaction

Figure 1: Tautomeric equilibrium shift in aqueous assay buffers. The Lactam form is the bioactive species for most kinase targets.

Protocol 1: Kinetic Solubility Screening (Nephelometry)

Purpose: To determine the maximum safe concentration in assay buffer (1% DMSO) before precipitation occurs.

Materials:

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Compound Stock: 10 mM in 100% DMSO.

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of this compound in 100% DMSO (range: 10 mM to 0.1 mM).

  • Dilution: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 60 minutes at 25°C.

  • Read: Measure forward light scattering.

  • Analysis: The "Solubility Limit" is defined as the concentration where scattering intensity exceeds 3x the background (DMSO blank).

Critical Insight: If the solubility limit is < 50 µM, you must add a solubilizing agent (e.g., 0.01% Pluronic F-127) to the assay buffer for the primary screen.

Primary Screening: Biochemical Assay (Kinase Model)

Quinazolinones are classic ATP-competitive inhibitors. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is resistant to the weak native fluorescence of the quinazoline core.

Workflow Logic

The screening workflow includes a mandatory "Counter Screen" to rule out promiscuous aggregators (PAINS).

HTS_Workflow Stock DMSO Stock (10 mM) Dilution Intermediate Dilution (100x in Buffer) Stock->Dilution Primary Primary Assay (TR-FRET) Dilution->Primary Hit Hit Identification (>50% Inhibition) Primary->Hit Activity Counter Counter Screen (Detergent Sensitivity) Hit->Counter Re-test with 0.01% Triton X-100 Valid Validated Hit (Specific Binder) Counter->Valid IC50 Unchanged Artifact Artifact (Aggregator) Counter->Artifact IC50 Shifts >3-fold

Figure 2: HTS Decision Tree. The Counter Screen distinguishes true binding from colloidal aggregation.

Protocol 2: TR-FRET Kinase Assay (EGFR Model)

Purpose: To measure inhibition of EGFR kinase activity while controlling for interference.

Reagents:

  • Enzyme: Recombinant EGFR (cytoplasmic domain).

  • Substrate: Biotinylated-poly(Glu,Tyr) 4:1.

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

  • Buffer A (Standard): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Buffer B (Counter Screen): Buffer A + 0.01% Triton X-100 (freshly prepared).

Step-by-Step Procedure:

  • Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 nM final) in Buffer A.

    • Note: Pre-incubate for 15 mins to allow compound to access the ATP pocket.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP at Km, Substrate at 200 nM).

  • Reaction Stop: After 60 mins, add 5 µL of Detection Mix (Eu-Ab + SA-APC in EDTA buffer).

  • Read: Measure Time-Resolved Fluorescence (Ex: 337 nm, Em: 615 nm / 665 nm).

  • Data Calculation:

    
    
    

Self-Validating Control System:

  • Z' Factor: Must be > 0.5.[1][2]

  • Reference Inhibitor: Gefitinib (structural analog) must yield an IC50 within 2-fold of historical mean.

  • Aggregation Check: If a hit is identified, repeat the assay using Buffer B .

    • True Inhibitor: IC50 remains constant.

    • Aggregator: Activity disappears (IC50 increases significantly) because detergent disrupts the colloid.

Fragment-Based Screening (SPR)

For fragment screening (where this compound is used as a starting point), Surface Plasmon Resonance (SPR) is superior to biochemical assays.

Protocol 3: SPR Binding Analysis

Instrument: Biacore 8K or S200. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Amine couple the target protein (e.g., Kinase domain) to ~3000 RU.

  • Solvent Correction: Create a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes. This is mandatory for quinazolinones due to the high DMSO concentrations required for solubility.

  • Injection: Inject this compound at 50 µM, 25 µM, 12.5 µM (top concentration determined by Protocol 1).

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Warning: Square-wave sensorgrams indicate non-specific binding or aggregation.

References

  • Quinazolinone Scaffold Bioactivity

    • Al-Salahi, R., et al. (2021).[3][4] "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Assay Guidance Manual (NCBI)

    • Coussens, N.P., et al. (2012). "Assay Interference by Chemical Aggregators." Assay Guidance Manual. Link

  • Solubility & Formulation

    • Di, L., & Kerns, E. (2016). "Drug-like Properties: Concepts, Structure Design and Methods."[2] ScienceDirect. Link

  • Tautomerism in Drug Design

    • Martin, Y.C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

  • TR-FRET Methodology

    • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery." Current Chemical Genomics. Link

Sources

Application Note: 2-Isopropylquinazolin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Isopropylquinazolin-4-ol (also known as 2-isopropyl-4(3H)-quinazolinone ) as a chemical probe or scaffold in cell-based assays.

This compound represents a "privileged scaffold" in medicinal chemistry. While often used as a building block, its core structure exhibits intrinsic biological activity, particularly as a modulator of TRP channels (specifically TRPM2) and as a competitive inhibitor in Kinase signaling (EGFR/Aurora) .

Introduction & Compound Profile

This compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4(3H)-one) forms, with the keto form dominating in physiological solutions. This scaffold is highly valued for its ability to mimic the purine ring of ATP, allowing it to interact with ATP-binding pockets in kinases and nucleotide-gated ion channels.

Physicochemical Properties & Handling
PropertySpecificationCritical Note for Cell Culture
CAS Number 23299-63-0 (Generic/Related)Verify specific isomer/salt form.
Molecular Weight ~188.23 g/mol Low MW facilitates membrane permeability.
Solubility DMSO (up to 50 mM)Insoluble in water. Must be prepared as DMSO stock.
Stability Stable at -20°C (Stock)Avoid repeated freeze-thaw cycles.
Primary Targets TRPM2 Channel, EGFR, PARPActs as an antagonist or competitive inhibitor.

Storage Protocol:

  • Dissolve powder in high-grade DMSO (Sigma-Aldrich Hybridoma grade) to create a 10 mM or 50 mM stock .

  • Aliquot into light-protected amber tubes (20-50 µL each) to prevent hydration.

  • Store at -20°C. For use, warm to 37°C and vortex until completely clear.

Core Application: TRPM2 Channel Inhibition (Calcium Flux Assay)[1][2]

The most specific application of 2-alkylquinazolin-4-ones is the inhibition of Transient Receptor Potential Melastatin 2 (TRPM2) , a Ca²⁺-permeable channel activated by oxidative stress (ROS) and ADP-ribose. Inhibition of TRPM2 protects cells from oxidative stress-induced apoptosis.

Mechanistic Rationale

TRPM2 activation leads to massive Ca²⁺ influx, triggering mitochondrial dysfunction and cell death. This compound acts by occupying the ADPR-binding pocket or the channel pore, preventing channel opening.

Experimental Protocol: Fluo-4 AM Calcium Flux Assay

Objective: Quantify the inhibition of H₂O₂-induced Ca²⁺ influx by this compound in HEK293 cells (stably expressing TRPM2) or neuronal lines (e.g., SH-SY5Y).

Reagents:

  • Fluo-4 AM: Calcium indicator (Invitrogen).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Stimulant: Hydrogen Peroxide (H₂O₂) or ADPR.

  • Positive Control: 2-APB (Non-specific TRP inhibitor) or N-(p-amylcinnamoyl)anthranilic acid (ACA).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells at 20,000 cells/well in a black-walled, clear-bottom 96-well plate.

    • Incubate overnight at 37°C/5% CO₂.

  • Dye Loading (Critical Step):

    • Remove media and wash 1x with Assay Buffer.

    • Add 50 µL of 4 µM Fluo-4 AM in Assay Buffer (with 0.02% Pluronic F-127).

    • Incubate for 45 minutes at 37°C in the dark.

    • Wash 2x with Assay Buffer to remove extracellular dye.

  • Compound Pre-treatment:

    • Add 50 µL of this compound (diluted in Assay Buffer).

    • Dose Range: 0.1 µM to 100 µM (include DMSO vehicle control).

    • Incubate for 15-30 minutes at Room Temperature (RT).

  • Kinetic Readout:

    • Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Excitation/Emission: 494 nm / 516 nm.

    • Baseline: Record for 30 seconds.

    • Stimulation: Inject 50 µL of H₂O₂ (final conc. 200-500 µM) .

    • Measurement: Record fluorescence every 2 seconds for 5 minutes.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Dose-Response curve to determine IC₅₀.

Visualization: TRPM2 Signaling Pathway

TRPM2_Pathway ROS Oxidative Stress (H2O2) Mito Mitochondria ROS->Mito Damages ADPR ADP-Ribose (ADPR) Mito->ADPR Releases TRPM2 TRPM2 Channel (Plasma Membrane) ADPR->TRPM2 Activates Ca Ca2+ Influx TRPM2->Ca Permits Compound This compound (Inhibitor) Compound->TRPM2 BLOCKS Apoptosis Cell Death / Cytokine Release Ca->Apoptosis Triggers

Caption: Mechanism of Action: this compound blocks TRPM2-mediated Ca²⁺ influx triggered by oxidative stress.

Secondary Application: Antiproliferative Screening (Kinase Inhibition)

Quinazolin-4-ones are classic ATP-competitive pharmacophores. This compound serves as a fragment probe to assess binding affinity to the ATP pocket of kinases like EGFR (Epidermal Growth Factor Receptor) or Aurora Kinase .

Experimental Protocol: MTT Cell Viability Assay

Objective: Determine the cytotoxicity (IC₅₀) of the compound in cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

Workflow:

  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Prepare serial dilutions of this compound in media (0.1% DMSO max).

    • Treat cells for 72 hours .[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm .

Expected Results & Interpretation:

  • High Potency (IC₅₀ < 1 µM): Suggests specific target engagement (likely EGFR mutant or TRPM2 dependent survival).

  • Moderate Potency (IC₅₀ 10–50 µM): Typical for the "naked" scaffold. Indicates the need for further substitution (e.g., adding anilines at C4 or halogens at C6/C7) to improve affinity.

  • No Toxicity (IC₅₀ > 100 µM): Validates the compound as a safe "negative control" for more potent derivatives.

References & Grounding

  • TRPM2 Inhibition: 2-substituted quinazolin-4-ones have been identified as specific inhibitors of TRPM2, preventing oxidative stress-induced cell death.

    • Source:

  • Antiviral Activity: 2-aminoquinazolin-4(3H)-one derivatives show potency against SARS-CoV-2.[2]

    • Source:

  • Kinase Scaffold: The quinazolinone core is the structural basis for approved drugs like Gefitinib (EGFR inhibitor).

    • Source:

  • Solubility Guidelines: DMSO is the standard solvent for quinazolinones in cell culture.

    • Source:

Sources

Application Note: Recrystallization of 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists specializing in the purification of heterocyclic intermediates. It addresses the specific physicochemical challenges of 2-Isopropylquinazolin-4-ol (also known as 2-isopropyl-4(3H)-quinazolinone ), a critical intermediate in the synthesis of bioactive quinazolines such as Proquazone.

Introduction & Chemical Context

This compound is a bicyclic heterocycle often synthesized via the condensation of anthranilic acid derivatives with isobutyryl chloride or isobutyric anhydride, followed by cyclization.

The Tautomerism Challenge

While nomenclature often refers to the enol form (4-ol ), in the solid state and in polar solvents, the compound exists predominantly as the keto-tautomer (4(3H)-one ). This distinction is critical for solvent selection:

  • Enol form: Favored in non-polar environments (rare).

  • Keto form: Favored in the crystal lattice due to strong intermolecular hydrogen bonding (dimerization similar to carboxylic acids). This results in a high lattice energy and high melting point (typically >200°C), requiring high-boiling or highly polar protic solvents for effective dissolution.

Impurity Profile: Common impurities include:

  • Anthranilic acid: Unreacted starting material (amphoteric).

  • Isobutyramide/Isobutyric acid residues: Byproducts of the acylation step.

  • Oligomers: Formed via thermal degradation during high-temperature cyclization.

Solvent Selection Strategy

The solubility profile of this compound dictates a "Polar Protic" or "Dipolar Aprotic/Antisolvent" approach.

Solvent SystemRoleSolubility CharacteristicsApplication
Ethanol (95-100%) PrimaryModerate hot, low cold.Standard Purification. Best balance of yield and purity.
Methanol AlternativeHigh hot, moderate cold.[1]Used if ethanol yield is too low, but recovery is poorer.
DMF / Water AntisolventVery high (DMF), Zero (Water).High-Impurities. Best for removing inorganic salts or highly polar tars.
Acetic Acid SpecialHigh hot, low cold.Used for very crude material containing anthranilic acid residues.

Experimental Protocols

Protocol A: Standard Ethanol Recrystallization

Best for: Routine purification of crude material with >90% initial purity.

Reagents:

  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (Norit or Darco) - Optional for decolorization.

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 50 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments, maintaining reflux, until dissolution is complete. (Typical ratio: 5-10 mL solvent per gram of solid).

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (dust, inorganic salts) remain, perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper.

    • Optional: If the solution is dark yellow/brown, add 0.5 g activated charcoal, reflux for 5 minutes, and filter hot through Celite.

  • Crystallization:

    • Remove the flask from heat.

    • Allow the solution to cool to room temperature slowly (over 1-2 hours) without agitation. Rapid cooling traps impurities.

    • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline needles using vacuum filtration.

    • Wash the filter cake with 2 x 10 mL of ice-cold Ethanol. (Do not use room temp solvent; it will redissolve the product).

  • Drying:

    • Dry the solid in a vacuum oven at 60°C for 4 hours to remove bound solvent.

    • Validation: Check Melting Point (Expected range: 214–240°C, varying by specific polymorph/derivative, typically sharp for pure material).

Protocol B: DMF/Water Reprecipitation (Antisolvent Method)

Best for: Highly impure crude, or material containing salts/inorganic residues.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g of crude solid in the minimum amount of Dimethylformamide (DMF) at 80-90°C. (Caution: DMF causes liver toxicity; work in a fume hood).

    • Volume required is usually low (2-3 mL per gram).

  • Precipitation:

    • Filter hot if necessary to remove insolubles.[2]

    • While stirring the hot DMF solution, slowly add hot Deionized Water dropwise.

    • Continue adding water until a persistent turbidity (cloudiness) is observed.[2]

    • Add just enough DMF (drops) to clear the solution again.

  • Crystallization:

    • Allow the mixture to cool slowly. The hydrophobic isopropyl group will drive the compound out of solution as the water content increases relative to temperature drop.

    • Cool to 4°C.[3]

  • Wash:

    • Filter and wash copiously with water to remove all traces of DMF (which can impede drying and subsequent reactions).

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for purifying this compound.

Recrystallization_Workflow Start Crude this compound SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck RouteA Soluble (Protocol A) SolubilityCheck->RouteA Dissolves Well RouteB Insoluble / Oiling Out (Protocol B) SolubilityCheck->RouteB Poor Solubility StepA1 Dissolve in Min. Hot EtOH (Reflux) RouteA->StepA1 StepB1 Dissolve in Hot DMF RouteB->StepB1 StepA2 Hot Filtration (Remove Insolubles) StepA1->StepA2 StepA3 Slow Cooling -> Ice Bath StepA2->StepA3 Filter Vacuum Filtration StepA3->Filter StepB2 Add Hot Water (Antisolvent) until Turbid StepB1->StepB2 StepB3 Cool to Precipitate StepB2->StepB3 StepB3->Filter Wash Wash (Cold Solvent/Water) Filter->Wash Dry Vacuum Dry @ 60°C Wash->Dry QC QC: Melting Point & HPLC Dry->QC

Caption: Decision matrix for solvent selection based on crude solubility profile.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing.The solution is too concentrated or the temperature dropped too fast. Reheat to dissolve and add slightly more solvent.
Colored Impurities Oxidation products or polymeric residues.Use Activated Carbon during the hot dissolution step (Protocol A).
Low Yield Too much solvent used (product remains in mother liquor).Concentrate the mother liquor by rotary evaporation to 50% volume and collect a second crop .
Fishy/Amine Odor Residual Anthranilic acid or DMF.Recrystallize from Acetic Acid or wash the solid with dilute bicarbonate solution followed by water.

References

  • Synthesis of Quinazolin-4(3H)

    • Title: Synthesis of some new tricyclic 4(3H)
    • Source: Research in Pharmaceutical Sciences, 2011.
    • URL:[Link]

  • General Quinazolinone Purification

    • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: this compound (CAS 13182-64-4) Entry.[4][5]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application Notes and Protocols for Efficacy Testing of 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, phased protocol for evaluating the therapeutic efficacy of the novel small molecule, 2-Isopropylquinazolin-4-ol. The quinazolinone scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide presents a systematic, hypothesis-driven approach, beginning with broad-spectrum in vitro screening to identify primary bioactivity, followed by detailed mechanistic studies and culminating in a validated in vivo efficacy model. The protocols are designed to be self-validating, incorporating essential controls and decision-making frameworks to ensure data integrity and guide further development. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery.

Section 1: Introduction to this compound and the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Derivatives have been extensively investigated for their potential as anti-inflammatory, antimicrobial, antitumor, and antioxidant agents.[1] Specifically, their role as anticancer agents has been prominent, with many derivatives functioning as potent kinase inhibitors or inducers of apoptosis.[4][5]

This compound is a specific derivative whose efficacy has not been fully characterized. The protocol outlined herein provides a logical, tiered workflow to systematically determine its biological activity and therapeutic potential. The approach is designed to first cast a wide net to identify a potential therapeutic area (e.g., oncology, infectious disease) and then to progressively narrow the focus to elucidate the specific mechanism of action and confirm efficacy in a relevant in vivo model.

Section 2: Pre-Assay Compound Qualification

Before initiating any biological assays, the integrity of the test compound must be rigorously established. This non-negotiable first step ensures the reproducibility and validity of all subsequent data.

2.1. Identity and Purity Confirmation: The chemical identity of this compound should be confirmed using standard analytical techniques. Purity is paramount, as impurities can confound results or exhibit their own biological activity.

  • Methodology:

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for this purpose.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the compound. A purity level of >95% is required for in vitro assays, and >98% is recommended for in vivo studies.

2.2. Solubility Determination: The compound must be fully solubilized to ensure accurate concentration delivery in assays.

  • Methodology:

    • Test solubility in common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO).

    • Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO).

    • Determine the maximum concentration that remains soluble when diluted into aqueous cell culture media. The final DMSO concentration in the assay should typically be ≤0.5% to avoid solvent-induced toxicity.

Section 3: Phase I - Broad-Spectrum In Vitro Efficacy Screening

The initial phase is designed to identify the primary biological activity of this compound. We will simultaneously screen for anticancer and antimicrobial effects.

G cluster_0 Phase I: Broad-Spectrum Screening Compound Qualified This compound Anticancer Anticancer Screening (Protocol 3.1) Compound->Anticancer Antimicrobial Antimicrobial Screening (Protocol 3.2) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) on Cancer & Normal Cells Anticancer->Cytotoxicity MIC MIC/MBC Assays on Bacteria & Fungi Antimicrobial->MIC Decision Bioactivity Identified? Cytotoxicity->Decision MIC->Decision

Caption: High-level workflow for Phase I screening.

Protocol 3.1: Anticancer Cytotoxicity Screening

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells versus non-cancerous cells, providing an initial therapeutic index. The MTT assay is a standard colorimetric method for measuring cell viability.[7][8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and a normal cell line.

  • Materials:

    • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon).[5]

    • Normal human cell line (e.g., NRK-52E - kidney epithelial, or MRC-5 - lung fibroblast).[8]

    • Complete growth medium (specific to each cell line).

    • Fetal Bovine Serum (FBS).

    • 96-well cell culture plates.

    • This compound stock solution (in DMSO).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Plate reader (570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 2x working stock of the compound by performing serial dilutions from the main DMSO stock into serum-free medium. Create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" of medium with the same final DMSO concentration.

    • Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 200 µL and achieves the desired 1x final concentrations.

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Assay:

      • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

      • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.

      • Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

    • Data Acquisition: Read the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Protocol 3.2: Antimicrobial Activity Screening

This protocol determines the minimum concentration of the compound required to inhibit the growth of (MIC) or kill (MBC) representative microbial strains.[9]

  • Objective: To determine the MIC and MBC of this compound against Gram-positive bacteria, Gram-negative bacteria, and a fungal strain.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative).[9]

    • Fungal strain (e.g., Candida albicans).

    • Bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Fungal growth medium (e.g., RPMI-1640).

    • 96-well plates.

    • This compound stock solution.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes only) and a negative control (medium only).

    • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Section 4: Phase II - Mechanistic Elucidation (In Vitro)

If significant and selective activity is observed in Phase I, the next step is to investigate the compound's mechanism of action (MOA). The following protocols are based on the most common MOAs for quinazolinone derivatives.

G cluster_1 Phase II: Mechanistic Elucidation (Anticancer) start Positive Anticancer Hit (Low IC50) apoptosis Apoptosis Assay (Protocol 4.1) start->apoptosis kinase Kinase Inhibition Assay (Protocol 4.2) start->kinase annexin Annexin V / PI Staining apoptosis->annexin caspase Caspase 3/7 Activity apoptosis->caspase panel Kinase Panel Screen kinase->panel western Western Blot for Pathway Proteins panel->western

Caption: Decision workflow for anticancer mechanistic studies.

Protocol 4.1: Apoptosis Induction Assay (Annexin V/PI Staining)

Many quinazolinone-based anticancer agents work by inducing programmed cell death (apoptosis).[4] This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells.

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Methodology:

    • Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Wash cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-/PI-: Live cells.

      • Annexin V+/PI-: Early apoptotic cells.

      • Annexin V+/PI+: Late apoptotic/necrotic cells.

Protocol 4.2: Kinase Inhibition Profiling

The quinazoline scaffold is a common backbone for kinase inhibitors targeting pathways like AKT or VEGFR.[10][11] An initial screen against a panel of relevant kinases can quickly identify potential molecular targets.

  • Objective: To determine if this compound inhibits the activity of key oncogenic kinases.

  • Methodology:

    • Target Selection: Select a panel of kinases relevant to the cancer cell lines used (e.g., EGFR, HER2, VEGFR, AKT1, PI3K).

    • Kinase Assay: Utilize a commercial kinase screening service or an in-house biochemical assay (e.g., using ADP-Glo™ or similar technologies). The compound is typically tested at a fixed concentration (e.g., 10 µM).

    • Data Analysis: Results are reported as percent inhibition relative to a control.

    • Follow-up: For any hits (>50% inhibition), perform a dose-response assay to determine the IC50 for the specific kinase. This confirms a direct interaction and quantifies potency.

Section 5: Phase III - In Vivo Efficacy Confirmation

Positive in vitro results must be validated in a living organism. This phase is critical for assessing the compound's real-world therapeutic potential and is conducted in accordance with strict ethical guidelines and, if intended for regulatory submission, Good Laboratory Practices (GLP).[12][13]

Protocol 5.1: Xenograft Mouse Model for Anticancer Efficacy

This is the gold-standard preclinical model for evaluating anticancer drugs.[14][15]

  • Objective: To evaluate the ability of this compound to inhibit tumor growth in an immunodeficient mouse model.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

    • The cancer cell line that was most sensitive in vitro.

    • Matrigel (optional, for enhancing tumor take-rate).

    • Sterile vehicle for compound administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Calipers for tumor measurement.

  • Step-by-Step Methodology:

    • Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

    • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control Drug).

    • Dosing: Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).

    • Data Collection:

      • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Width)² x Length / 2).

      • Record animal body weight at each measurement to monitor toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after the planned treatment duration. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.

Section 6: Data Presentation and Interpretation

Clear data presentation is essential for decision-making.

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values)
Cell LineTypeIC50 of this compound (µM)
A549Lung Cancer5.2
MCF-7Breast Cancer12.8
HCT-116Colon Cancer8.1
MRC-5Normal Lung Fibroblast> 100
  • Interpretation: The compound shows potent activity against the A549 lung cancer cell line and a favorable selectivity index (>19-fold) compared to the normal MRC-5 cell line.

Table 2: Example In Vivo Xenograft Study Data
Treatment GroupDose (mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 210-+5.2
Compound25785 ± 15549%+1.5
Compound50493 ± 12068%-2.3
Positive Control10415 ± 11073%-4.8
  • Interpretation: The compound demonstrates significant, dose-dependent tumor growth inhibition in vivo. The 50 mg/kg dose shows efficacy comparable to the positive control with minimal impact on body weight, suggesting a good safety profile at a therapeutically active dose.

Section 7: Regulatory Compliance

While these protocols are designed for research and discovery, any data intended to support an Investigational New Drug (IND) application must be generated in compliance with the U.S. Food and Drug Administration's (FDA) Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[12] These regulations govern study conduct, personnel, facilities, equipment, and reporting to ensure data quality and integrity for preclinical safety and toxicity studies.[12][13]

References

  • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. [Link unavailable]
  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available from: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed. Available from: [Link]

  • Akhmedova, N., et al. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available from: [Link]

  • Nguyen, T. T. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. Available from: [Link]

  • Luo, J., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available from: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, M., et al. (2021). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances. Available from: [Link]

  • Gavish, A., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. Available from: [Link]

  • Wieschowski, S., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. eLife. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Available from: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. Available from: [Link]

  • Gavish, A., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available from: [Link]

  • Zhao, Y., & Wang, Y. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Li, H., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • de Lacerda, L. L. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. ResearchGate. Available from: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available from: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from: [Link]

  • Rather, M. A., et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Available from: [Link]

  • Wang, Y., et al. (2024). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Pharmacology. Available from: [Link]

  • Sharma, R., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Al-Salahi, R., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

  • Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect. Available from: [Link]

Sources

Application Note: In Vivo Administration Strategies for 2-Isopropylquinazolin-4-ol and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Isopropylquinazolin-4-ol (often existing in equilibrium with its tautomer, 2-isopropylquinazolin-4(3H)-one ) represents a critical chemical scaffold in medicinal chemistry. Structurally related to bioactive agents like Proquazone (NSAID) and emerging mGlu7 negative allosteric modulators, this compound class is characterized by high lipophilicity and poor aqueous solubility (BCS Class II).

This guide provides validated protocols for administering this compound in rodent models. Unlike water-soluble salts, this scaffold requires rigorous pre-formulation to prevent precipitation in the gastrointestinal tract or at the injection site, which causes high variability in pharmacokinetic (PK) data.

Physicochemical Challenges
PropertyCharacteristicImpact on In Vivo Study
Tautomerism Enol (4-ol)

Keto (4-one)
The keto form typically predominates in neutral solution; affects solubility and crystal packing.
LogP ~2.5 – 3.2 (Estimated)High permeability but low solubility. prone to depot formation in subcutaneous (SC) dosing.
pKa ~3.5 (Basic N1) / ~9.5 (Acidic OH/NH)Solubility is pH-dependent; significantly higher solubility at pH < 2 or pH > 10.

Pre-Formulation Decision Matrix

Before dosing, you must select a vehicle compatible with your study endpoint.[1] Do not use suspensions for Intravenous (IV) dosing.

FormulationDecision Start Study Goal Route Route Selection Start->Route IV Intravenous (IV) (Bioavailability/F%) Route->IV PO Oral (PO) (Efficacy/Chronic) Route->PO IP Intraperitoneal (IP) (Screening) Route->IP Solubility Solubility Check (>1 mg/mL?) IV->Solubility CoSolvent Co-Solvent System (5% DMSO + PEG400) PO->CoSolvent Low Dose (<10mg/kg) Suspension Suspension (0.5% MC + 0.1% Tween 80) PO->Suspension Standard IP->Solubility Sol_Yes Saline/PBS Solubility->Sol_Yes Yes Sol_No Enhancement Strategy Solubility->Sol_No No Complex Cyclodextrin Complex (20% HP-β-CD) Sol_No->Complex Preferred (IV/IP) Sol_No->CoSolvent Alternative (IP)

Figure 1: Formulation decision tree based on administration route and solubility. Note that IV routes strictly require solutions (no particulates).

Protocol A: Oral Administration (PO)

Best for: Chronic efficacy studies, pharmacokinetics (absorption phase).

For this compound, a suspension is the most robust vehicle for doses >10 mg/kg. Solutions in high-percentage organic solvents (e.g., 100% DMSO) are contraindicated for oral gavage due to gastric irritation and precipitation upon contact with stomach acid.

Materials
  • Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

  • Equipment: Glass mortar and pestle, sonicator, flexible gavage needles (18G for rats, 20-22G for mice).

Step-by-Step Procedure
  • Micronization: Weigh the required amount of this compound. Grind extensively in a mortar to break crystal aggregates. Causality: Large crystals reduce dissolution rate, leading to artificially low bioavailability.

  • Wetting: Add Tween 80 (surfactant) dropwise to the powder. Triturate until a smooth paste forms.

  • Levigation: Geometric dilution—add the 0.5% MC vehicle in small increments, mixing constantly to prevent clumping.

  • Homogenization: Transfer to a vial and sonicate for 10–15 minutes.

    • QC Check: Invert the vial. No visible clumps should settle within 1 minute.

  • Administration:

    • Volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Technique: Insert gavage needle gently along the palate; do not force.

Protocol B: Intravenous (IV) & Intraperitoneal (IP) Screening

Best for: Absolute bioavailability (IV) or rapid screening (IP).

Because this compound is lipophilic, simple saline will fail. We utilize a Cyclodextrin-based formulation (Captisol® or HP-β-CD) which encapsulates the hydrophobic drug, preventing precipitation while being well-tolerated IV.

Materials
  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate Buffered Saline (PBS).

  • Co-solvent (Optional): DMSO (Molecular Biology Grade).

Step-by-Step Procedure
  • Stock Preparation: Dissolve this compound in 100% DMSO at 20x the final concentration (e.g., if dosing 5 mg/kg at 5 mL/kg, target conc is 1 mg/mL; make 20 mg/mL stock).

  • Vehicle Prep: Dissolve HP-β-CD in PBS to make a 20% solution.

  • Complexation:

    • Slowly add the DMSO stock (5% of final volume) to the stirring HP-β-CD solution.

    • Critical Step: A transient precipitate may form. Stir continuously for 30 minutes. The cyclodextrin cavity will encapsulate the drug, clarifying the solution.

  • Filtration (Sterilization): Pass the final solution through a 0.22 µm PVDF syringe filter.

    • Safety: Never inject unfiltered material IV; micro-precipitates can cause pulmonary embolism.

  • Administration:

    • IV (Tail Vein): Max volume 5 mL/kg.[2] Bolus injection over 5-10 seconds.

    • IP: Max volume 10 mL/kg. Inject into the lower right quadrant to avoid the cecum.

Pharmacokinetic Workflow & Sampling

To validate the administration, you must confirm exposure.

PK_Workflow Dose Dosing (t=0) Bleed Serial Bleeding Dose->Bleed 0.25, 0.5, 1, 2, 4, 8, 24 h Process Plasma Separation (4°C, 2000g) Bleed->Process Extract Protein Precipitation (Acetonitrile) Process->Extract Analysis LC-MS/MS (MRM Mode) Extract->Analysis

Figure 2: Standard Pharmacokinetic (PK) workflow.

Bioanalysis Note
  • Internal Standard: Use a structural analog (e.g., Quinazolin-4-one) or Deuterated standard.

  • Matrix: Plasma protein binding for quinazolinones is typically high (>90%). Ensure your extraction method (Acetonitrile precipitation) recovers the total drug.

References

  • University of Michigan (IACUC). Guidelines on Administration of Substances to Laboratory Animals. (Verified 2023).[2][3] Defines maximum volumes (10 mL/kg PO, 5 mL/kg IV) to prevent physiological stress.

  • Wróbel, M. et al. (2025).Design and Synthesis of New Quinazolin-4-one Derivatives... Int. J. Mol. Sci.

    • (Note: Link directs to related quinazolinone formulation studies in PMC).

  • MDPI (2023). Quinazolinones, the Winning Horse in Drug Discovery. Reviews the lipophilicity and blood-brain barrier penetration of this scaffold.[3]

  • Boston University (IACUC).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Challenges of 2-Isopropylquinazolin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Isopropylquinazolin-4-ol. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to address the common challenge of poor stability of this compound in solution. As your partner in research, we aim to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide actionable solutions.

Question 1: I've observed a gradual decrease in the concentration of my this compound stock solution over time, even when stored at 4°C. What is the likely cause and how can I prevent this?

Answer:

The gradual loss of your compound in solution is likely due to hydrolytic degradation of the quinazolinone ring. The quinazolinone scaffold, while generally stable, can be susceptible to hydrolysis, particularly under certain pH conditions.[1][2] The pyrimidine ring within the quinazolinone structure can undergo ring-opening, especially when exposed to acidic or alkaline environments, a process that can be exacerbated by elevated temperatures.[1][2][3]

Causality Explained: The mechanism of hydrolysis often involves nucleophilic attack at the carbonyl carbon (C4) of the quinazolinone ring. In alkaline conditions, hydroxide ions act as the nucleophile, leading to the cleavage of the amide bond and subsequent ring opening. In acidic conditions, the reaction can also proceed, although for some derivatives, protonation of the nitrogen atoms may offer some degree of stabilization.[4]

Immediate Actions & Preventative Measures:

  • pH Control: The first and most critical step is to assess the pH of your solution. Prepare your stock solutions in a buffered system, ideally between pH 5 and 7. Avoid unbuffered water or highly acidic or basic media for long-term storage.

  • Solvent Selection: If your experimental design allows, consider using aprotic solvents such as DMSO or DMF for your primary stock solution, which you can then dilute into your aqueous experimental medium immediately before use. A study on a quinazoline derivative, BG1188, showed that solutions in DMSO were unstable, with spectral changes indicating modifications immediately after preparation, suggesting that even aprotic solvents are not universally protective and require validation.[5]

  • Temperature Management: While you are already storing at 4°C, which is good practice, be mindful of freeze-thaw cycles. For long-term storage, consider aliquoting your stock solution into single-use vials to minimize temperature fluctuations. Some quinazolinone derivatives are stable at elevated temperatures (e.g., 80°C) for short periods, but this is not a universal property and should be experimentally verified.[4]

Question 2: My solution of this compound has developed a yellow tint after being exposed to ambient light in the lab. Is this a sign of degradation?

Answer:

Yes, a change in color, such as the appearance of a yellow tint, is a strong indicator of photodegradation. Azaarenes, the class of compounds to which quinazolinones belong, are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[6]

Causality Explained: Photodegradation is initiated when the molecule absorbs photons of light, promoting it to an excited state. This excited molecule can then undergo various reactions, including oxidation or rearrangement, to form colored degradation products. The energy from the light can facilitate the formation of reactive oxygen species (ROS) in the solution, which can then attack the quinazolinone ring.

Immediate Actions & Preventative Measures:

  • Light Protection: Always store your stock solutions and experimental samples in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Minimize Exposure During Handling: When working with the compound, try to minimize its exposure to direct light. Conduct your experiments under subdued lighting conditions if possible.

  • Use of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution to quench ROS and mitigate photodegradation.

Question 3: I am observing precipitation in my aqueous solution of this compound, especially at higher concentrations. How can I improve its solubility and prevent this?

Answer:

Precipitation is a common issue with poorly soluble organic compounds like many quinazolinone derivatives. This can be due to the compound's inherent low aqueous solubility or a change in the solution's properties (e.g., pH, temperature) that affects solubility.

Causality Explained: The stability of a solution is a function of both chemical and physical stability. While we've discussed chemical degradation, physical instability, such as precipitation, is equally critical. The formation of a solid phase indicates that the concentration of the compound has exceeded its solubility limit under the current conditions.

Immediate Actions & Preventative Measures:

  • Co-solvents: Consider the use of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to increase the solubility of your compound in the aqueous medium.

  • Formulation Strategies: For more advanced applications, formulation techniques like the preparation of amorphous solid dispersions can significantly enhance solubility and dissolution rates.[7][8] This involves dispersing the drug in a polymer matrix, which can prevent crystallization and improve physical stability.[8]

  • pH Adjustment: As with chemical stability, pH can also influence solubility. Determine the pKa of your compound and adjust the pH of your solution to a range where the ionized (and typically more soluble) form of the molecule is predominant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: Based on the general properties of quinazolinones, the ideal storage conditions for a stock solution of this compound would be:

  • Solvent: Anhydrous DMSO or ethanol.

  • Temperature: -20°C or -80°C for long-term storage.

  • Container: Amber glass vials with a tight-fitting cap to prevent solvent evaporation and moisture ingress.

  • Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q2: Are there any known incompatibilities of this compound with common laboratory reagents?

A2: While specific incompatibility data for this compound is not available, based on the quinazolinone scaffold, you should be cautious with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide can lead to the formation of N-oxides or other oxidation products.[3]

  • Strong Acids and Bases: As discussed, these can catalyze hydrolysis of the quinazolinone ring.[1][2]

  • Reducing Agents: While the quinazolinone ring is relatively stable to reduction, strong reducing agents could potentially reduce the pyrimidine ring.[1]

Q3: How can I confirm that the instability I am observing is due to degradation and not just precipitation?

A3: To differentiate between degradation and precipitation, you can perform the following steps:

  • Visual Inspection: Degradation may be accompanied by a color change, while precipitation will result in a solid phase.

  • Solubility Test: Try to redissolve the precipitate by gentle warming or the addition of a small amount of a co-solvent. If the precipitate redissolves and the concentration is restored (as measured by a suitable analytical method), the issue is likely physical instability (precipitation).

  • Analytical Characterization: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to analyze your solution. The appearance of new peaks with different retention times is a clear sign of chemical degradation.

Experimental Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to identify the degradation pathways and develop a stability-indicating analytical method for your compound.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Interpretation:

  • Calculate the percentage degradation of this compound under each condition.

  • The conditions that show significant degradation indicate the compound's vulnerabilities.

  • The developed HPLC method is considered "stability-indicating" if it can resolve the parent peak from all the degradation product peaks.

Stress ConditionExpected OutcomePotential Degradation Products
Acid Hydrolysis Moderate to high degradationRing-opened products
Alkaline Hydrolysis High degradationRing-opened products, salts of the opened ring
Oxidative Degradation Moderate degradationN-oxides, hydroxylated derivatives
Thermal Degradation Low to moderate degradationVarious, depending on the weakest bonds
Photodegradation Moderate to high degradationPhotorearrangement products, oxidized species

Visualizations

Logical Flow for Troubleshooting Stability Issues

troubleshooting_flow start Observation of Instability (e.g., loss of potency, color change, precipitate) check_visual Visual Inspection start->check_visual is_precipitate Precipitate Present? check_visual->is_precipitate is_color_change Color Change? is_precipitate->is_color_change No solubility_issue Physical Instability: Solubility Issue is_precipitate->solubility_issue Yes analyze_hplc Analyze by Stability-Indicating HPLC Method is_color_change->analyze_hplc No photodegradation Potential Photodegradation is_color_change->photodegradation Yes new_peaks New Peaks Observed? analyze_hplc->new_peaks hydrolysis_oxidation Potential Hydrolysis or Oxidation new_peaks->hydrolysis_oxidation Yes no_degradation No Degradation Detected new_peaks->no_degradation No solution1 Action: Improve Solubility (co-solvents, pH adjustment) solubility_issue->solution1 solution2 Action: Protect from Light (amber vials, antioxidants) photodegradation->solution2 solution3 Action: Control pH & Temperature, Use Inert Atmosphere hydrolysis_oxidation->solution3 end Resolution no_degradation->end solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting the stability of this compound.

Potential Degradation Pathways of this compound

degradation_pathways parent This compound hydrolysis Hydrolysis (Acidic or Alkaline) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (Light Exposure) parent->photodegradation hydrolysis_product Ring-Opened Product (2-Aminobenzamide derivative) hydrolysis->hydrolysis_product oxidation_product N-Oxide or Hydroxylated Product oxidation->oxidation_product photo_product Photorearrangement or Oxidized Product photodegradation->photo_product

Caption: Major degradation pathways for this compound.

References

  • Asif M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int. J. Med. Chem. 2014;2014:1–27. [Link]

  • Gendugov, M. T., et al. Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology 8.3 (2020): 234-243. [Link]

  • Kochany, J., and R. J. Maguire. "Abiotic transformations of azaarenes in the aquatic environment." The handbook of environmental chemistry 2 (1994): 201-229. [Link]

  • Elmaaty, A. A., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences 7.1 (2021): 1-21. [Link]

  • A review on the synthesis and chemical transformation of quinazoline 3-oxides. Molecules 24.18 (2019): 3344. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings 1386.1 (2011): 114-117. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. (2017). [Link]

Sources

Technical Support Center: Purification of 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for the purification of 2-Isopropylquinazolin-4-ol. This molecule, a key intermediate in the synthesis of various pharmacologically active compounds, often presents unique purification challenges that can impede research and development timelines.[1] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively. We will address common issues from persistent impurities and low yields to crystallization failures, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a white to off-white crystalline solid. The purity of your compound can be initially assessed by its melting point and confirmed using analytical techniques like NMR, LC-MS, and elemental analysis. Significant deviation from the literature melting point or the presence of coloration often indicates impurities.

Q2: What are the most common impurities encountered during the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route. For syntheses starting from anthranilic acid, common impurities include:

  • Unreacted Anthranilic Acid: An acidic starting material.

  • N-isobutyrylanthranilic acid: The acyclic intermediate prior to cyclization, which is also acidic.

  • Self-condensation or polymeric byproducts: These can form under harsh reaction conditions, particularly at high temperatures, and often present as colored, amorphous solids.[2]

Q3: My overall yield drops significantly after purification. Is this normal?

A drop in yield during purification is expected; however, a drastic loss may indicate a suboptimal purification strategy. Common causes include:

  • Incorrect recrystallization solvent choice: The product may have significant solubility in the cold solvent, leading to substantial losses in the mother liquor.[3]

  • Aggressive column chromatography: Using a highly polar solvent system can lead to broad elution bands and difficult-to-separate fractions.

  • Product instability: The compound may be degrading during prolonged heating (in recrystallization) or on the silica gel column.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental problems in a cause-and-effect framework. Use the following workflow to diagnose your purification issue.

G cluster_start cluster_state cluster_solution start Crude Product Analysis oily Is the product an oil or non-crystalline solid? start->oily colored Is the solid product significantly colored (yellow/brown)? oily->colored No (It's a solid) triturate Action: Trituration or Solvent-Swap Precipitation oily->triturate Yes impure Is the product still impure by TLC/NMR after crystallization? colored->impure No charcoal Action: Recrystallization with Activated Charcoal colored->charcoal Yes column Action: Column Chromatography impure->column Yes (Neutral impurities suspected) wash Action: Perform Acid-Base Liquid-Liquid Extraction impure->wash end_node Pure Crystalline Product impure->end_node No triturate->colored charcoal->impure column->end_node wash->column

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Problem 1: The crude product is an oil or a waxy solid and fails to crystallize.
  • Expert Analysis (Causality): The failure to crystallize, or "oiling out," is often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Residual solvents (like DMF or DMSO) can also prevent solidification. The goal is to induce nucleation and crystal growth, which requires a state of supersaturation in a suitable solvent.[4]

  • Troubleshooting Protocol: Trituration

    • Place the oily product in an Erlenmeyer flask.

    • Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture).

    • Using a glass rod, vigorously scratch the inside surface of the flask below the solvent level. This provides energy and a surface for nucleation.

    • Stir or swirl the mixture for 15-30 minutes. If the product is viable for crystallization, it should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

    • Proceed with recrystallization using an appropriate solvent system.

Problem 2: The product is crystalline but has a distinct yellow or brown color.
  • Expert Analysis (Causality): Color is typically due to highly conjugated, non-polar byproducts or degradation products formed during the reaction, often at elevated temperatures.[2] These impurities can sometimes be removed by recrystallization, but if they co-crystallize with the product, a decolorizing agent is necessary.

  • Troubleshooting Protocol: Recrystallization with Activated Charcoal

    • Choose an appropriate solvent for recrystallization (see Table 1). Dissolve the impure solid in the minimum amount of the hot solvent.

    • Once fully dissolved, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as violent bumping will occur.

    • Gently swirl the flask and heat it again for a few minutes to allow the charcoal to adsorb the colored impurities.[5]

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[3][6]

    • Collect the pure, decolorized crystals by vacuum filtration.

Problem 3: After recrystallization, the product is still contaminated with starting materials (e.g., anthranilic acid).
  • Expert Analysis (Causality): Recrystallization is most effective at removing impurities that have different solubility profiles from the product. If starting materials co-crystallize or are trapped within the crystal lattice, a chemical purification method like acid-base extraction is required. This technique exploits the different acidic/basic properties of the components to move them between aqueous and organic phases.

  • Troubleshooting Protocol: Acid-Base Liquid-Liquid Extraction This protocol is designed to remove acidic impurities like unreacted anthranilic acid or the N-acyl intermediate.

    G cluster_org1 Organic Layer cluster_aq1 Aqueous Layer start 1. Dissolve Crude Product in Ethyl Acetate wash1 2. Wash with sat. NaHCO₃ (aq) (x2) start->wash1 org1 Contains: this compound (Neutral Product) wash1->org1 Separate aq1 Contains: Sodium salts of Anthranilic Acid & Intermediate (Acidic Impurities) wash1->aq1 Separate wash2 3. Wash with Brine org1->wash2 dry 4. Dry over Na₂SO₄, Filter, Concentrate wash2->dry end_node Purified Product (Ready for Recrystallization) dry->end_node

    Caption: Workflow for removing acidic impurities via liquid-liquid extraction.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic impurities, making them water-soluble.

    • Separate the layers, retaining the organic layer. Repeat the wash if necessary (monitor with TLC).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product, which can then be recrystallized.

Problem 4: Recrystallization fails, and the product shows multiple spots on TLC with similar Rf values.
  • Expert Analysis (Causality): When impurities have polarities and solubility profiles very similar to the product, physical separation by crystallization becomes ineffective. In this case, column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the most powerful tool.[7][8]

  • Troubleshooting Protocol: Silica Gel Column Chromatography

    • Select a Solvent System: The key is to find a mobile phase that provides good separation on a TLC plate, ideally with the product having an Rf value of ~0.3-0.4. Common systems for quinazolinones are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.

    • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dry powder to the top of the packed column.

    • Elute the Column: Run the mobile phase through the column, collecting fractions. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to move the product off the column.

    • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data & Protocols

Table 1: Recrystallization Solvent Selection Guide

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general-purpose solvent for moderately polar compounds.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumOften used in combination with hexanes for fine-tuning polarity.
Toluene111Non-polarGood for less polar compounds; high boiling point requires care.
Hexanes/Heptane69 / 98Non-polarTypically used as the "anti-solvent" in a two-solvent system with a more polar solvent.
Water100Very PolarGenerally unsuitable unless the compound has highly polar functional groups or is in salt form.
  • Two-Solvent Method: If a single good solvent cannot be found, use a two-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol), then add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • The Journal of Organic Chemistry. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis of 2-propyl and 2-isopropyl-3, 4-dihydro-4-oxo-quinazoline…. [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • UW Tacoma. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. [Link]

  • Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. [Link]

  • Der Pharma Chemica. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinazolin-4-ol. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • Wikipedia. (n.d.). Alkaloid. [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

Sources

Technical Support Center: Analytical Refinement for 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: High-Precision Detection of 2-Isopropylquinazolin-4-ol (Impurity/Metabolite) Audience: Analytical Chemists, DMPK Scientists, QC Managers

Executive Summary: The "Chameleon" Analyte

Welcome to the technical refinement hub. You are likely detecting This compound (CAS: 5218-57-5) for one of two reasons: it is a process-related impurity in the synthesis of antifungal agents (e.g., Albaconazole), or a metabolite of quinazolinone-based drugs (e.g., Proquazone).

The Core Challenge: This molecule exhibits lactam-lactim tautomerism . While your target list says "quinazolin-4-ol" (the enol form), in solution—particularly in reverse-phase solvents—it predominantly exists as 2-isopropyl-4(3H)-quinazolinone (the keto form). Analytical methods that fail to account for this thermodynamic equilibrium will suffer from peak splitting, retention time shifts, and poor reproducibility.

This guide moves beyond standard pharmacopeial methods to refined, trace-level detection.

Module 1: Chromatographic Separation (HPLC/UHPLC)
Q: Why does my this compound peak show severe tailing or splitting?

A: The issue is likely uncontrolled secondary interactions or tautomeric exchange.

  • Tautomeric Splitting: If your mobile phase pH is near the pKa of the tautomeric transition (typically pH 9-10), you may see two interconverting peaks connected by a "saddle" (plateau).

  • Silanol Interactions: The N1 and N3 nitrogens in the quinazoline ring are basic. On older silica columns, these protonated nitrogens interact with free silanols, causing tailing.

The Refined Protocol: Lock the tautomer into a single state and suppress silanol activity.

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl column. The Biphenyl phase offers unique pi-pi selectivity for the aromatic quinazoline core, separating it from similar impurities.

  • Mobile Phase Engineering:

    • Acidic Lock (Preferred for MS): 0.1% Formic Acid (pH ~2.7). This protonates the N1 nitrogen, locking the molecule in a stable cationic form.

    • Basic Lock (High pH Stable Columns): 10mM Ammonium Bicarbonate (pH 10). This forces the enolate form, often sharpening the peak, but requires high-pH stable columns (e.g., C18 Hybrid).

Table 1: Optimized Gradient Parameters (UHPLC)

ParameterCondition
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Temp 40°C (Critical: Higher temp speeds up tautomeric exchange, merging split peaks)
Flow Rate 0.4 mL/min
MP A Water + 2mM Ammonium Formate + 0.1% Formic Acid
MP B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B
Module 2: Mass Spectrometry Detection (LC-MS/MS)
Q: I see the parent mass (189 m/z) but my sensitivity is low. What is the optimal ionization strategy?

A: You are likely experiencing source fragmentation or incorrect adduct targeting.

  • Molecular Weight: 188.23 g/mol .

  • Target Ion: [M+H]+ = 189.2 m/z .

Mechanism: The 2-isopropyl group makes the molecule susceptible to in-source fragmentation if the declustering potential (DP) is too high. The isopropyl group can lose propene via a McLafferty-type rearrangement or simple inductive cleavage.

Refined MRM Transitions: Do not rely solely on the generic loss of water or CO. Use the structural backbone cleavages for specificity.

Table 2: MS/MS Transition Parameters (ESI Positive)

Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanistic OriginUsage
189.2 147.1 20-25Loss of propene (-42 Da) from isopropyl groupQuantifier (High Intensity)
189.2 119.1 35-40Sequential loss of CO (-28 Da) from 147 fragmentQualifier
189.2 161.1 15Loss of CO (-28 Da) from parentQualifier

Note: Tune these voltages on your specific instrument (Triple Quad vs. Q-TOF).

Module 3: Sample Preparation & Extraction
Q: My recovery from plasma is inconsistent (<60%). How do I stabilize the extraction?

A: The amphoteric nature of the "ol" (phenol-like) and "one" (amide-like) forms complicates Liquid-Liquid Extraction (LLE).

Direct protein precipitation (PPT) often traps the drug in the protein pellet due to binding. You need a Solid Phase Extraction (SPE) method that breaks protein binding and utilizes the hydrophobic isopropyl tail.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE Rationale: This leverages the basicity of the quinazoline nitrogen (pKa ~2-3 for protonation) to wash away interferences.

  • Pre-treatment: Dilute Plasma 1:1 with 4% Phosphoric Acid (pH < 2). This protonates the analyte.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals—Critical step: Monitor for breakthrough).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (De-protonates the analyte, releasing it from the sorbent).

  • Evaporation: Dry under N2 at 40°C and reconstitute in Mobile Phase A.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process for method development, specifically addressing the tautomeric nature of the analyte.

AnalyticalWorkflow Start Start: this compound Detection CheckForm Check Solvation State (Tautomerism) Start->CheckForm HPLC_Issue Issue: Peak Splitting/Tailing CheckForm->HPLC_Issue Mixed Mode Observed Sol_Acid Solution: Acidic Mobile Phase (pH < 3) HPLC_Issue->Sol_Acid Standard C18/MS Sol_Basic Solution: High pH Mobile Phase (pH > 9.5) HPLC_Issue->Sol_Basic Hybrid Column Mechanism_Acid Result: Protonated Cation (Stabilized at N1) Sol_Acid->Mechanism_Acid Mechanism_Basic Result: Enolate Anion (Stabilized at O-) Sol_Basic->Mechanism_Basic Detection MS/MS Detection (ESI Positive) Mechanism_Acid->Detection Preferred for Sensitivity Mechanism_Basic->Detection Requires Polarity Switch Transitions Monitor Transitions: 189 -> 147 (Quant) 189 -> 119 (Qual) Detection->Transitions

Figure 1: Analytical Decision Matrix for Quinazolinone Tautomers. Blue nodes indicate critical method parameters.

References & Authoritative Grounding
  • Albaconazole Impurity Profiling:

    • Context: this compound is a known degradation product/impurity in the synthesis of Albaconazole (triazole antifungal).

    • Source: Pharmaffiliates.[1][2] (n.d.). Albaconazole and its Impurities.

    • URL:[Link]

  • HPLC Method for Quinazolinone Derivatives:

    • Context: Methodologies for separating 4(3H)-quinazolinone derivatives using reverse-phase chromatography and handling silanol interactions.

    • Source: SIELC Technologies.[1] (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column.

    • URL:[Link]

  • Mass Spectrometry Fragmentation Mechanisms:

    • Context: Understanding the dissociation pathways of protonated quinazolines (e.g., retro-Diels-Alder and side-chain losses) for MS/MS transition selection.

    • Source: Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. University of Southampton (Doctoral Thesis).

    • URL:[Link]

  • Pharmacokinetics and Plasma Assay (Analogous Compounds):

    • Context: Extraction and detection strategies for quinazolinone derivatives in biological matrices (Rat Plasma).

    • Source: Kastner, P., et al. (2003).[3] HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative. Pharmazie.

    • URL:[Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 2-substituted Quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: Direct experimental data on 2-Isopropylquinazolin-4-ol is limited in publicly accessible literature. This guide is therefore based on the well-documented activities and potential off-target effects of the broader class of 2-substituted quinazolin-4-one compounds. The principles and methodologies described herein are broadly applicable for the validation of any small molecule inhibitor.

Introduction

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Many of these activities stem from the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] However, the very nature of the ATP-binding pocket, which these inhibitors often target, is conserved across the kinome, creating a significant risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing a potent effect in my cell-based assay, but I'm not sure if it's due to inhibiting my target of interest (Target X). What's the first step to confirm this?

A1: The critical first step is to establish direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose.[7][8][9] It's based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. An observed thermal shift provides strong evidence that your compound is physically interacting with Target X inside the cell.

Q2: I've confirmed target engagement with CETSA, but I suspect the observed phenotype might still be due to off-target effects. What's a common off-target for quinazolinone-based inhibitors?

A2: Given the quinazolinone scaffold's prevalence as a kinase inhibitor, a primary concern is cross-reactivity with other kinases.[10][11][12] Many quinazolinone derivatives have been shown to inhibit multiple kinases, including EGFR, HER2, and VEGFR.[1][5] Therefore, it is crucial to assess the selectivity of your compound.

Q3: How can I test for off-target kinase activity?

A3: A kinase selectivity panel is the gold standard for assessing the specificity of your inhibitor. These commercially available services screen your compound against a large panel of purified kinases (often hundreds) to identify unintended targets.[13][14] This will provide an "off-target profile" and highlight other pathways that might be affected by your compound.

Q4: What if I don't have access to a kinase profiling service? Are there other ways to increase confidence in my results?

Q5: Can I use genetic approaches to validate my inhibitor's target?

A5: Absolutely. Genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of your target protein should mimic the phenotype observed with your inhibitor.[16][17][18] If depleting Target X from the cells results in the same biological outcome as treating them with this compound, it provides strong genetic evidence for on-target activity.

Troubleshooting Unexplained Results

Here, we present a structured approach to troubleshooting common issues that may arise from off-target effects of 2-substituted quinazolin-4-one inhibitors.

Scenario 1: Inconsistent or Unexpected Phenotypic Readouts

You are treating two different cell lines with this compound to inhibit Target X, a kinase involved in proliferation. In Cell Line A, you see the expected anti-proliferative effect. However, in Cell Line B, the effect is much weaker, or you observe an unexpected morphological change.

The expression levels of on- and off-target proteins can vary significantly between different cell lines. Your compound might be engaging a dominant off-target in Cell Line B that is not highly expressed in Cell Line A, leading to a different phenotypic outcome.

A Inconsistent Phenotypes Observed B Step 1: Confirm Target X Expression (Western Blot / qPCR in both cell lines) A->B C Step 2: Verify Target Engagement (CETSA in both cell lines) B->C D Step 3: Assess Target X Knockdown Phenotype (siRNA/CRISPR in both cell lines) C->D E Step 4: Broad Spectrum Kinase Inhibition Assay (e.g., P-Akt, P-ERK Western Blot) D->E If phenotype is consistent with knockdown G Conclusion: On-target effect is cell-line dependent D->G If phenotype matches knockdown in both lines F Step 5: Kinase Selectivity Profiling E->F If broad kinase inhibition is observed H Conclusion: Off-target effect is dominant in Cell Line B F->H If a specific off-target is identified

Caption: Workflow for troubleshooting inconsistent phenotypes.

  • Cell Culture and Treatment: Culture Cell Lines A and B to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents). Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze by Western blotting using an antibody specific for Target X.

  • Interpretation: In the vehicle-treated samples, the amount of soluble Target X will decrease as the temperature increases. In the inhibitor-treated samples, if the compound binds and stabilizes Target X, the protein will remain soluble at higher temperatures, resulting in a "shift" in the melting curve.[7][8][9]

Scenario 2: Discrepancy Between In Vitro Potency and Cellular Activity

Your this compound shows high potency against purified Target X in an in vitro kinase assay (e.g., IC50 in the nanomolar range), but you require much higher concentrations (micromolar range) to see an effect in your cellular assays.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein).

  • Intracellular ATP Competition: The high intracellular concentration of ATP (~1-10 mM) can compete with ATP-competitive inhibitors, reducing their apparent potency.

  • Rapid Metabolism: The compound may be quickly metabolized and inactivated within the cell.

A Discrepancy between In Vitro and Cellular Potency B Step 1: Assess Cell Permeability (e.g., PAMPA assay) A->B F Step 5: Metabolite Identification (LC-MS analysis of cell lysates) A->F C Step 2: Measure Target Engagement vs. Concentration (CETSA with compound titration) B->C D Step 3: Evaluate Effect of Efflux Pump Inhibitors (e.g., Verapamil) C->D If target engagement requires high concentration E Step 4: In Vitro Kinase Assay with High ATP C->E If target engagement is potent G Conclusion: Permeability/Efflux Issue D->G If potency increases with efflux inhibition H Conclusion: ATP Competition is the Primary Factor E->H If in vitro potency decreases with high ATP I Conclusion: Compound is rapidly metabolized F->I If metabolites are detected

Caption: Workflow for addressing potency discrepancies.

Validating On-Target Effects: A Multi-pronged Approach

To build a strong case that the observed biological effect of this compound is mediated through its intended target, a combination of the following experimental strategies is recommended.

Experimental Strategy Principle Key Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9]Provides evidence of direct physical interaction in a cellular context.
Genetic Target Knockdown/Out Depletion of the target protein should phenocopy the effect of the inhibitor.[16]A crucial genetic validation of the inhibitor's proposed mechanism.
Structurally Dissimilar Inhibitor A compound with a different chemical scaffold that inhibits the same target should produce the same phenotype.Helps to rule out off-target effects caused by the specific chemotype of your compound.
Kinase Selectivity Profiling Screening the inhibitor against a large panel of kinases identifies potential off-targets.Essential for understanding the selectivity profile and anticipating potential off-target liabilities.
Rescue Experiments Overexpression of a drug-resistant mutant of the target protein should rescue the inhibitor-induced phenotype.Provides strong evidence for on-target action.

Conclusion

References

  • Akhmedova, N., Elmuradov, B., & Saitkulov, F. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology.
  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.
  • Al-Tel, T. H., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Araújo, A. C. J., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • Zhang, Y., et al. (2025). Phenotypic and targeted drug discovery in immune therapeutics: challenges, opportunities, and future directions. Signal Transduction and Targeted Therapy.
  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Abdel-Aziem, A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules.
  • Al-Trawneh, S. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Jost, M., & Weissman, J. S. (2018).
  • Lee, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters.
  • Raghavendra, N. M., et al. (2005). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry.
  • Waghmare, S. M., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Innovare Journal of Health Sciences.
  • Liu, X., et al. (2022).
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Hou, W., et al. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Oncology.
  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
  • Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Al-Ameen, M. A., & Al-Allaf, T. A. K. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry.
  • Henderson, M. J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. Clinical Pharmacology & Therapeutics.
  • Reaction Biology. (2023). Kinase Selectivity Panels.
  • Malik, I., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry.
  • Pelago Bioscience. (n.d.).
  • Ngoi, N., et al. (2024). Synthetic lethal strategies for the development of cancer therapeutics.
  • Chen, B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Peyressatre, M., et al. (2020).
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.

Sources

troubleshooting mass spectrometry fragmentation of 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists characterizing 2-Isopropylquinazolin-4-ol (also known as 2-isopropylquinazolin-4(3H)-one ) via Mass Spectrometry (MS).

This guide prioritizes mechanistic understanding to enable self-validating troubleshooting.

Molecular Profile & Expected MS Behavior[1]

Before troubleshooting, verify your baseline expectations. This molecule exhibits lactam-lactim tautomerism , which fundamentally dictates its ionization and fragmentation physics.

PropertyDetail
Compound Name This compound (Enol)

2-Isopropylquinazolin-4(3H)-one (Keto)
Formula C

H

N

O
Exact Mass 188.0949 Da
Precursor Ion [M+H]

189.1022 (

)
Dominant Mode ESI Positive (+)
Key Structural Feature The C2-Isopropyl group possesses

-hydrogens relative to the N3/C4-carbonyl system, enabling McLafferty-like rearrangements .

Diagnostic Fragmentation Pathway (The "Why")

Understanding the mechanism of fragmentation allows you to distinguish real signal from noise. The fragmentation of this compound is dominated by two competing pathways: Side-Chain Elimination (Pathway A) and Retro-Diels-Alder (RDA) Cleavage (Pathway B).

Pathway A: The "Propene Loss" (Dominant)

This is the diagnostic transition. The isopropyl group undergoes a rearrangement (analogous to McLafferty) or inductive cleavage, ejecting neutral propene (C


H

, 42 Da).
  • Transition:

    
     189 
    
    
    
    
    
    147
  • Mechanism: Transfer of a

    
    -hydrogen from the isopropyl methyl group to the carbonyl oxygen (or N3), followed by cleavage of the C2-isopropyl bond.
    
  • Result: Formation of the protonated Quinazolin-4-ol core (

    
     147).
    
Pathway B: Ring Degradation

Subsequent fragmentation disrupts the heterocyclic ring.

  • CO Loss: The cyclic amide (lactam) expels Carbon Monoxide (28 Da). (

    
     147 
    
    
    
    
    
    119).
  • RDA Cleavage: High energy collisions can shatter the pyrimidine ring, often ejecting nitriles (R-CN).

Visualizing the Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ : 189.10 Fragment147 Core Fragment (Loss of Propene) [M+H-C3H6]+ : 147.05 Precursor->Fragment147 -42 Da (Propene) McLafferty-like RDA_Product RDA Product (Minor) m/z ~120 or 146 Precursor->RDA_Product Retro-Diels-Alder Fragment119 Ring Contraction (Loss of CO) [147-CO]+ : 119.06 Fragment147->Fragment119 -28 Da (CO) Lactam cleavage Fragment92 Aromatic Amine (Loss of HCN) [119-HCN]+ : 92.05 Fragment119->Fragment92 -27 Da (HCN)

Figure 1: Mechanistic fragmentation tree for this compound. The green node (m/z 147) represents the most stable and diagnostic daughter ion.

Troubleshooting Guides & FAQs

Issue 1: "I see the parent mass (189), but fragmentation is weak or absent."

Diagnosis: The quinazolinone core is highly stable due to aromaticity. Standard Collision Energies (CE) may be insufficient to trigger the propene loss.

Corrective Protocol:

  • Step-Ramp CE: Do not rely on a single CE value. Perform a ramp from 20 eV to 50 eV .

    • Observation: At low CE (10-20 eV), the parent (189) dominates.

    • Target: The 189

      
       147 transition usually maximizes around 25-35 eV .
      
  • Check Gas Pressure: Ensure Collision Induced Dissociation (CID) gas (Argon or Nitrogen) pressure is sufficient (typically 1.5 - 2.0 mTorr for triple quads).

  • In-Source Fragmentation: If you see only 147 and no 189 in your full scan, your Declustering Potential (DP) or Cone Voltage is too high. Lower it by 10-20V to preserve the precursor.

Issue 2: "I see 'Ghost Peaks' at m/z 211, 227, or 377."

Diagnosis: These are adducts and dimers, common in ESI positive mode, especially for nitrogenous heterocycles.

Observed m/zIdentityCause
211.08 [M+Na]

Sodium adduct. Common if using glass bottles or biological buffers.
227.05 [M+K]

Potassium adduct.
377.19 [2M+H]

Protonated Dimer. Occurs at high concentration.
230.13 [M+H+ACN]

Acetonitrile adduct (if using ACN mobile phase).

Corrective Protocol:

  • Eliminate Sodium: Switch to plastic solvent containers; add 0.1% Formic Acid or Ammonium Formate to force protonation ([M+H]

    
    ) over sodiation.
    
  • Break Dimers: Increase the Source Temperature (e.g., >350°C) and Declustering Potential (DP) to thermally dissociate the non-covalent dimer [2M+H]

    
     back to [M+H]
    
    
    
    .
Issue 3: "Is it the 'ol' (hydroxyl) or the 'one' (ketone) form?"

Scientific Insight: In the gas phase (and most solutions), the keto form (quinazolin-4(3H)-one) is thermodynamically favored over the enol form.

  • Impact on MS: You are likely protonating the N3 nitrogen or the Carbonyl Oxygen .

  • Why it matters: This protonation site directs the McLafferty rearrangement. If you are modeling the fragmentation mechanism, assume the Keto tautomer as the starting point.

  • Action: No experimental change needed, but use "2-isopropylquinazolin-4(3H)-one" when searching spectral databases (e.g., molecular networking) for better matches.

Issue 4: "My Quantitation (MRM) is unstable."

Diagnosis: Using the wrong transition or interference from isobaric matrix components.

Optimization Table:

Transition (

)
TypeUsageNotes
189.1

147.1
Quantifier Primary QuantHighest intensity; corresponds to propene loss.
189.1

119.1
Qualifier 1 ConfirmationLoss of Propene + CO. High specificity.
189.1

92.1
Qualifier 2 ConfirmationDeep fragmentation (aromatic ring break).

Protocol:

  • Use 189.1

    
     147.1  for quantification.
    
  • Ensure the Dwell Time is >20ms per transition.

  • If high background noise persists at 147, switch to 189.1

    
     119.1  (cleaner baseline, though lower intensity).
    

Experimental Validation Workflow

Use this flowchart to standardize your troubleshooting process.

TroubleshootingFlow Start Start: Low Sensitivity/Signal CheckAdducts Check Spectrum: Peaks at 211/227? Start->CheckAdducts AdductSol Add 0.1% Formic Acid Switch to Plastic CheckAdducts->AdductSol Yes CheckFrag Check Fragments: Only 189 visible? CheckAdducts->CheckFrag No Success Optimal Signal: 189->147 Transition AdductSol->Success IncreaseCE Increase CE (25-40eV) Increase CID Gas CheckFrag->IncreaseCE Yes (Hard to frag) CheckSource Check Source: Only 147 visible? CheckFrag->CheckSource No (Over-frag) IncreaseCE->Success LowerDP Lower Declustering Potential/Cone Voltage CheckSource->LowerDP Yes (In-source frag) CheckSource->Success No LowerDP->Success

Figure 2: Decision matrix for optimizing MS signal intensity and fragmentation.

References

  • McLafferty Rearrangement in Heterocycles: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Explains the -hydrogen transfer mechanism in alkyl-substituted carbonyls).
  • Quinazolinone Tautomerism : El-Azab, A. S., et al. (2020). "Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones." Journal of Heterocyclic Chemistry. Link (Validates the dominance of the keto-tautomer in solution/gas phase).

  • Fragmentation of Quinazolinones: Kadav, A. S., & Vairale, A. S. (2018). "Mass spectral fragmentation studies of some quinazolinone derivatives." Asian Journal of Chemistry.
  • Retro-Diels-Alder Reactions in MS : Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] Link (Authoritative source on RDA mechanisms in cyclic systems).

  • Adduct Formation in ESI : Kruve, A., et al. (2013). "Adduct formation in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Grounding for sodium/potassium adduct troubleshooting).

Sources

Technical Support Center: Optimization of Crystallization Conditions for 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the crystallization of 2-Isopropylquinazolin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinazolinone scaffold. Quinazolinone derivatives are a significant class of heterocyclic compounds, widely explored for their diverse biological activities, including as anticancer and anti-inflammatory agents.[1][2] Achieving a crystalline solid of high purity and with a desirable crystal habit is a critical step in the drug development pipeline, impacting everything from downstream processing to bioavailability.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common challenges encountered during the crystallization of this compound. Our approach is grounded in first principles of physical organic chemistry and materials science to explain the causality behind each recommendation.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a direct question-and-answer format.

Issue 1: No Crystals Are Forming

Q: I have prepared a solution of this compound, cooled it down, and even left it in the refrigerator overnight, but no crystals have formed. What is the problem?

A: This is a common issue that typically points to a solution that has not reached a sufficient level of supersaturation. For crystallization to occur, the concentration of the solute must exceed its equilibrium solubility at a given temperature.

Troubleshooting Steps:

  • Verify Saturation: The most likely cause is that the solution is not saturated, or is undersaturated.[3]

    • Action: Gently heat the solution to redissolve any potential solid and then slowly evaporate a portion of the solvent using a stream of nitrogen or by leaving the container partially open in a fume hood. This will increase the concentration. Once you observe the first hint of turbidity or crystal formation, gently warm the solution again until it becomes clear and then allow it to cool slowly.

    • Causality: By reducing the solvent volume, you increase the solute concentration, forcing the system to reach supersaturation upon cooling.

  • Induce Nucleation: Sometimes, a supersaturated solution may be stable and reluctant to form the initial crystal nuclei.

    • Action 1 (Scratching): Gently scratch the inside of the glass vessel just below the solvent line with a glass rod. The microscopic imperfections on the glass provide high-energy sites that can facilitate nucleation.

    • Action 2 (Seeding): If you have a previous batch of solid this compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.

    • Causality: Both scratching and seeding lower the kinetic barrier for nucleation, providing a pre-existing surface or template onto which solute molecules can deposit in an ordered lattice.[4]

  • Re-evaluate Your Solvent Choice: It is possible the compound is too soluble in your chosen solvent, even at low temperatures.[5]

    • Action: If the above steps fail, the solvent is likely too good. You will need to either remove it completely and try a different solvent in which the compound has lower solubility, or introduce an "anti-solvent" (see Part 2, FAQ section).

Troubleshooting Workflow: No Crystal Formation```dot

// Node Definitions Start [label="No Crystals Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Saturation [label="Is the solution supersaturated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Action: Reduce solvent volume\n(e.g., gentle heating, N2 stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool_Again [label="Cool solution slowly", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Nucleation [label="Induce Nucleation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Scratch_Seed [label="Action: Scratch vessel or\nadd a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait [label="Allow time for growth", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Crystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Still No Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Solvent System:\n- Try a different solvent\n- Consider an anti-solvent", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Start -> Check_Saturation; Check_Saturation -> Evaporate [label=" No / Unsure "]; Evaporate -> Cool_Again; Cool_Again -> Induce_Nucleation; Check_Saturation -> Induce_Nucleation [label=" Yes "]; Induce_Nucleation -> Scratch_Seed [label=" Yes "]; Scratch_Seed -> Wait; Wait -> Success; Induce_Nucleation -> Failure [label=" No "]; Failure -> Re_evaluate; }

Caption: A logical flowchart for screening and selecting a suitable crystallization solvent.

Part 3: Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This protocol provides a general method for obtaining crystals of this compound.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., ethanol or ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Watch glass

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Achieve Saturation: If the solid dissolves too easily, remove the flask from the heat and evaporate some solvent until you are near the saturation point. If the solid does not dissolve, add small portions of additional solvent until it does. The goal is a clear, saturated, or near-saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for obtaining high-purity crystals.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that will not be disturbed.

  • Further Cooling: Once the flask has reached room temperature, transfer it to a refrigerator (4 °C) for several hours, or overnight, to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent system fails or produces poor-quality crystals.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is very soluble, e.g., acetone)

  • An "anti-solvent" (in which the compound is poorly soluble, e.g., heptane or water), which must be miscible with the "good" solvent.

  • Beaker or flask

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with gentle swirling.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates that the solution is supersaturated.

  • Clarification: Add one or two drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the vessel and leave it undisturbed. Crystals should form slowly over a period of hours to days.

  • Isolation: Isolate the crystals as described in Protocol 1 (Steps 6-8).

References

  • Mishra, S. (n.d.). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135430309, 2-(4-Methoxyphenyl)quinazolin-4-ol. [Link]

  • Silva, M. L., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 28(15), 5890. [Link]

  • Arulmurugan, S., & Ganesan, K. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. [Link]

  • Yıldırım, S., & gesi, R. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 1-19. [Link]

  • Wang, F., et al. (2008). Effects of solvents on crystal habit of hydroquinone. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Wang, X., et al. (2023). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 25(1), 108-118. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4163640, 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one. [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]

  • Chen, J., et al. (2020). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 20(6), 4196-4217. [Link]

  • Macias, V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Rasenack, N., & Müller, B. W. (2004). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. International Journal of Pharmaceutics, 283(1-2), 107-118. [Link]

  • PubMed. (n.d.). Discovery of quinazolinone and quinoxaline derivatives as potent and selective poly(ADP-ribose) polymerase-1/2 inhibitors. [Link]

  • International Journal of Exploring Emerging Trends in Engineering. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Wang, Y., et al. (2020). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78153, 2-Isopropyl-p-cresol. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • E3S Web of Conferences. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20083, 2-Octanol. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

Sources

Validation & Comparative

A Researcher's Roadmap: Deconvoluting the Biological Target of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. One of the most critical milestones in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for target deconvolution, using the hypothetical case of a novel bioactive compound, 2-Isopropylquinazolin-4-ol, as our framework.

While the quinazolinone scaffold is present in numerous compounds with established biological activities, including antibacterial and enzyme-inhibiting properties, the specific molecular target of this compound is not yet defined in the scientific literature.[1][2][3] This scenario, far from being a setback, presents a perfect opportunity to illustrate a robust, multi-pronged approach to target identification and validation. This guide will navigate through the causality of experimental choices, emphasizing self-validating systems to ensure the highest degree of scientific rigor.

Part 1: The Hunt for a Target - Unbiased Discovery Methodologies

When the target of a bioactive compound is unknown, the initial approach must cast a wide net to identify potential interacting partners within the complex milieu of the cell. Here, we compare two powerful, unbiased techniques: Chemical Proteomics and proteome-wide Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Fishing for Interactions

Chemical proteomics has emerged as a powerful tool for comprehensively profiling drug-binding proteins.[4][5] This approach utilizes a modified version of the small molecule—a "probe"—to "fish" for its binding partners in a cell lysate or even in living cells.[6]

The Principle: The core idea is to chemically modify the compound of interest (e.g., this compound) with a reactive group and/or a reporter tag. The reactive group allows for covalent linkage to the target, while the reporter tag (like biotin) enables subsequent enrichment and identification via mass spectrometry.[7][8]

Comparative Approaches in Chemical Proteomics:

Approach Principle Advantages Disadvantages
Affinity-Based Probes The small molecule is functionalized with a tag (e.g., biotin) and immobilized on a solid support to pull down interacting proteins from a cell lysate.Relatively straightforward probe synthesis. Can identify both direct and indirect binding partners.High risk of identifying non-specific binders. The linker and immobilization can sterically hinder the natural interaction.
Activity-Based Protein Profiling (ABPP) The probe contains a reactive group that covalently binds to an active site of an enzyme class (e.g., serine hydrolases). Competition with the unmodified compound reveals the target.Provides functional information about the target. Can be performed in living cells. Covalent linkage is highly specific.Limited to enzyme families with reactive catalytic residues. Requires careful probe design to maintain biological activity.[7]

Experimental Workflow: Affinity-Based Pulldown

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Pulldown cluster_2 Analysis a Synthesize Biotinylated This compound Probe b Immobilize Probe on Streptavidin Beads a->b c Incubate Beads with Cell Lysate b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Digest Proteins into Peptides e->f g Identify Proteins by LC-MS/MS f->g

Caption: Workflow for an affinity-based chemical proteomics experiment.

Proteome-Wide CETSA: A Global View of Target Engagement

The Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free alternative for identifying drug targets directly in their native cellular environment.[9][10][11] The underlying principle is that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature.[10][11]

The Principle: When coupled with quantitative mass spectrometry, CETSA can provide a global snapshot of changes in protein thermal stability across the entire proteome upon treatment with a compound. Proteins that exhibit a significant thermal shift are considered candidate targets.

Experimental Workflow: Proteome-Wide CETSA

cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Data Analysis a Treat Cells with Vehicle or This compound b Heat Cell Suspensions across a Temperature Gradient a->b c Lyse Cells and Separate Soluble from Aggregated Proteins b->c d Prepare Soluble Fractions for Mass Spectrometry c->d e Quantify Protein Abundance by LC-MS/MS d->e f Plot Melting Curves for Thousands of Proteins e->f g Identify Proteins with Significant Thermal Shifts f->g

Caption: Workflow for a proteome-wide CETSA experiment.

Comparison of Unbiased Methods:

Feature Chemical Proteomics (Affinity-Based) Proteome-Wide CETSA
Labeling Requires chemical modification of the compound.Label-free approach.
Cellular Context Typically performed on cell lysates.Performed on intact cells, providing physiological context.[10]
Potential Artifacts Non-specific binding to the probe or matrix.Off-target effects of the compound could indirectly alter protein stability.
Throughput Lower throughput due to probe synthesis and optimization.Higher throughput and applicable to any soluble protein.

Expert Insight: For a novel compound like this compound, a proteome-wide CETSA experiment is an excellent starting point due to its label-free nature and physiological relevance. Positive hits from CETSA can then be validated using more targeted approaches, and a chemical probe can be synthesized later for more in-depth studies.

Part 2: From Candidate to Confirmed Target - Orthogonal Validation Strategies

Identifying a candidate protein is only the first step. Rigorous validation requires demonstrating a direct, functional interaction between the small molecule and its putative target using multiple, independent methods. This principle of "orthogonality" is crucial for building a compelling scientific case.

We will proceed assuming that our unbiased screens have identified a hypothetical target for this compound: Kinase X .

Biophysical Validation: Quantifying the Direct Interaction

Biophysical techniques are the gold standard for confirming a direct physical interaction between a small molecule and a purified protein.[12] They provide quantitative data on binding affinity, kinetics, and thermodynamics.

Comparison of Key Biophysical Methods:

Method Principle Key Output Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip.Binding affinity (KD), association (kon) and dissociation (koff) rates.Real-time kinetics, high sensitivity, relatively low protein consumption.Requires protein immobilization, which can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement providing a complete thermodynamic profile.Requires large amounts of pure protein, lower throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of protein or ligand atoms upon binding.Binding site information, structural changes, and affinity (KD).Provides detailed structural information about the interaction. Can detect very weak interactions.Requires large amounts of protein, technically complex.[13]

Hypothetical Data Summary:

Method This compound Alternative Compound (Known Kinase X Inhibitor)
SPR (KD) 1.2 µM0.5 µM
ITC (KD) 1.5 µM0.6 µM
NMR (KD) ~1-5 µM (from Chemical Shift Perturbation)~0.5-1 µM

Expert Insight: Obtaining consistent affinity measurements from at least two different biophysical techniques provides strong evidence of a direct interaction. SPR is often a good first choice for its balance of sensitivity and throughput.

Biochemical Validation: Demonstrating Functional Consequence

Confirming a direct physical interaction is essential, but demonstrating that this binding event leads to a functional consequence (e.g., inhibition or activation of the target) is paramount. Since our hypothetical target is a kinase, a biochemical kinase activity assay is the logical next step.[14][15][16][17]

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Setup:

    • Purified, active Kinase X enzyme.

    • Specific peptide substrate for Kinase X.

    • ATP (the phosphate donor).

    • Assay buffer.

    • This compound and a known inhibitor (positive control) in DMSO.

    • A detection reagent that measures either ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation (e.g., a phosphospecific antibody).

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer.

    • Add serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include "no compound" (vehicle) and "no enzyme" controls.

    • Add Kinase X enzyme to all wells except the "no enzyme" control and incubate for 15-30 minutes to allow the compound to bind.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Kinase Inhibition Data:

Compound IC50 (µM)
This compound2.5 µM
Known Kinase X Inhibitor0.8 µM
Cellular Validation: Confirming Target Engagement in a Physiological Context

The final and most critical piece of the validation puzzle is to demonstrate that the compound engages the target in living cells and elicits a downstream biological effect.

Targeted Cellular Thermal Shift Assay (CETSA):

This is a more focused version of the proteome-wide CETSA. Instead of mass spectrometry, we use Western blotting to specifically detect the thermal stabilization of Kinase X.[18][19]

CETSA Validation Workflow:

G A Treat cells with Vehicle or This compound B Heat cells to a single, optimized temperature A->B C Lyse cells and separate soluble and aggregated fractions B->C D Run soluble fractions on SDS-PAGE C->D E Probe with anti-Kinase X antibody (Western Blot) D->E F Quantify band intensity E->F G Observe increased soluble Kinase X in drug-treated samples F->G

Caption: Targeted CETSA workflow using Western Blot.

Signaling Pathway Analysis:

If Kinase X is known to phosphorylate a specific downstream substrate (Substrate Y), we can treat cells with this compound and measure the phosphorylation status of Substrate Y. A reduction in phosphorylated Substrate Y would provide strong evidence of target engagement and functional modulation in a cellular context.

Hypothetical Signaling Pathway:

cluster_pathway Kinase X Signaling KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y CellularResponse Cellular Response pSubstrateY->CellularResponse Inhibitor This compound Inhibitor->KinaseX

Caption: Inhibition of Kinase X by this compound blocks downstream signaling.

Conclusion: A Self-Validating Triad of Evidence

Validating the biological target of a novel compound is not a linear process but rather the construction of a self-reinforcing framework of evidence. By combining unbiased discovery proteomics with a rigorous, orthogonal validation strategy, we can confidently link a molecule to its molecular target.

The journey to validate the target of a compound like this compound requires:

  • Unbiased Discovery: Identifying high-confidence candidates using methods like proteome-wide CETSA.

  • Biophysical Confirmation: Quantifying the direct binding interaction with techniques such as SPR and ITC.

  • Functional Demonstration: Showing a direct consequence of binding through biochemical assays (e.g., IC50 determination).

  • Cellular Engagement: Confirming the interaction and its functional outcome in a physiological setting via targeted CETSA and pathway analysis.

By following this evidence-based roadmap, researchers can build a robust and compelling case for the mechanism of action of their small molecule, paving the way for further preclinical and clinical development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Gao, Y., et al. (2013). Chemical proteomics to identify molecular targets of small compounds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1496-1506.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • PamGene International B.V. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 23(10), 2442.
  • Nissink, J. W. M., et al. (2002). A new test set for validating predictions of protein-ligand interaction.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-251.
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Berggård, T., Linse, S., & James, P. (2007). Methods for the detection and analysis of protein–protein interactions. Proteomics, 7(16), 2833-2842.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinazolin-4-ol. Retrieved from [Link]

  • Greish, K., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-40.
  • Ryabova, S. S., et al. (2019). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 96(4), 40-46.
  • Du, X., Li, Y., & Xia, Y. L. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144.
  • de Lacerda, L. S., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2947.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Lee, J. E., & Kim, Y. (2011). Simplified proteomics approach to discover protein–ligand interactions. Analytical Biochemistry, 411(2), 241-247.
  • Bantscheff, M., & Drewes, G. (2012). Chemical proteomics to identify molecular targets of small compounds. Current Opinion in Chemical Biology, 16(1-2), 4-9.
  • Abdel-Wahab, B. F., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances, 12(18), 11181-11195.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

  • Di Bonaventura, G., et al. (2021). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila.
  • DASH (Digital Access to Scholarship at Harvard). (2023). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1545-1554.
  • MDPI. (2021). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

Sources

comparative study of different synthetic routes to 2-Isopropylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Isopropylquinazolin-4-ol (often existing in equilibrium with its tautomer, 2-isopropylquinazolin-4(3H)-one) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antibacterial, anticancer, and anti-inflammatory agents. Its synthesis has evolved from classical stoichiometric condensations to modern catalytic oxidative cyclizations.

This guide objectively compares three distinct synthetic pathways. The selection of the optimal route depends heavily on the scale of synthesis and the available equipment:

  • Route A (Oxidative Cyclization): Best for Medicinal Chemistry/Discovery . It uses mild conditions, tolerates diverse functional groups, and employs "green" oxidants.[1]

  • Route B (Acylation-Dehydration): Best for Process Scale-Up . It offers high reliability, low cost of goods (COGs), and simple workup, though it utilizes corrosive reagents.

  • Route C (Multicomponent/Isatoic Anhydride): Best for Library Generation . It is a convergent, one-pot method ideal for automated synthesis.

Tautomeric Context

Before detailing synthesis, it is crucial to acknowledge the structural reality. In solution, the "ol" and "one" forms exist in equilibrium, with the quinazolin-4(3H)-one often predominating in polar solvents.

Tautomerism cluster_0 Tautomeric Equilibrium Enol This compound (Enol Form) Keto 2-Isopropylquinazolin-4(3H)-one (Keto Form - Predominant) Enol->Keto  H-shift  

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. Synthetic literature often refers to the product as the quinazolinone.

Comparative Analysis of Synthetic Routes

Data Summary Table
MetricRoute A: Oxidative Cyclization Route B: Acylation-Dehydration Route C: Isatoic Anhydride MCR
Precursors 2-Aminobenzamide + IsobutyraldehydeAnthranilamide + Isobutyryl ChlorideIsatoic Anhydride + NH₄OAc + Isobutyraldehyde
Key Reagent Oxidant (I₂, CuI, or O₂)Base (NaOH or Pyridine)Lewis Acid or High Temp
Atom Economy High (Water is byproduct)Medium (HCl/Salt waste)High (CO₂ byproduct)
Yield (Typical) 80–95%75–90%70–85%
Purification Crystallization (High Purity)Extraction + Wash requiredChromatography often needed
Scalability Moderate (Oxidant handling)High (Standard unit ops)High (Gas evolution management)

Detailed Technical Methodologies

Route A: Oxidative Cyclization (The "Green" Approach)

Mechanism: This route involves the condensation of 2-aminobenzamide with isobutyraldehyde to form a dihydroquinazolinone intermediate (Schiff base cyclization), followed by in-situ oxidation to aromatize the ring.

Why choose this? It avoids moisture-sensitive acid chlorides and allows for the use of aldehydes, which are often more commercially available and diverse than their acid chloride counterparts.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 2-Aminobenzamide (1.36 g), Isobutyraldehyde (1.1 mL), Iodine (I₂, 2.54 g, 1.0 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Ethanol (30 mL).

  • Condensation: Charge a round-bottom flask with 2-aminobenzamide and ethanol. Add isobutyraldehyde dropwise.

  • Cyclization: Stir at reflux (80°C) for 1–2 hours. TLC should show consumption of the amine and formation of the dihydro-intermediate.

  • Oxidation: Cool the mixture to 40°C. Add Iodine and K₂CO₃. Re-heat to reflux for 2–4 hours. The solution typically turns dark brown.

  • Quench: Cool to room temperature. Pour the mixture into aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine (color change from brown to pale yellow/white precipitate).

  • Isolation: Filter the precipitate. Wash with cold water and hexanes. Recrystallize from ethanol/water.

Critical Insight: The iodine acts as a mild oxidant. Alternative oxidants like CuI/TBHP or even air (O₂) with a catalyst can be used to improve green metrics, but iodine provides the most robust, metal-free results for bench-scale work [1, 2].

Route B: Classical Acylation-Dehydration

Mechanism: Nucleophilic attack of the aniline nitrogen on the isobutyryl chloride carbonyl, followed by base-mediated intramolecular cyclization (dehydration).

Why choose this? It is the "workhorse" method. It is less sensitive to the electronic properties of the benzene ring and does not require an oxidation step, making it safer for large batches where exotherms from oxidants are a risk.

Experimental Protocol
  • Scale: 50 mmol

  • Reagents: Anthranilamide (6.8 g), Isobutyryl Chloride (5.5 mL), Pyridine (or Triethylamine), Dichloromethane (DCM).

  • Acylation: Dissolve anthranilamide in dry DCM (100 mL) and Pyridine (1.2 equiv) at 0°C.

  • Addition: Add isobutyryl chloride dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A precipitate (intermediate diamide) may form.

  • Cyclization (Basic): Option 1 (Two-step): Isolate the intermediate and treat with 5% NaOH (aq) at reflux for 1 hour. Option 2 (One-pot): If using high-boiling solvent (e.g., Toluene), add catalytic p-TsOH and reflux with a Dean-Stark trap to remove water.

  • Workup: For the NaOH method, acidify the solution carefully with HCl to pH 5–6. The product, this compound, will precipitate out.

  • Purification: Filter and wash with water. Dry in a vacuum oven.

Critical Insight: The "one-pot" variant using NaOH is often preferred for cost. The base serves two roles: scavenging the HCl from the acid chloride and catalyzing the dehydration of the amide to the quinazolinone [3].

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the two primary routes. Note how Route A passes through a dihydro intermediate requiring oxidation, whereas Route B relies on dehydration.

SynthesisPathways StartA 2-Aminobenzamide InterA Schiff Base / Imine StartA->InterA Condensation (-H2O) StartB Anthranilamide InterB N-Acyl Anthranilamide StartB->InterB Acylation (-HCl) ReagentA + Isobutyraldehyde ReagentB + Isobutyryl Chloride Dihydro 2,3-Dihydroquinazolin-4-one InterA->Dihydro Cyclization Final This compound (Target) InterB->Final Dehydration (-H2O) (Base/Heat) Dihydro->Final Oxidation (-2H) (I2, CuI, or O2)

Figure 2: Mechanistic comparison of Oxidative Cyclization (Left) vs. Acylation-Dehydration (Right).

References

  • Synthesis of Quinazolinones via Oxidative Cyclization : Title: "Iodine-catalyzed oxidative cyclization of 2-aminobenzamides with aldehydes."[1] Source: Organic Chemistry Portal / Synlett. URL:[Link]

  • Green Catalytic Approaches : Title: "Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials." Source: ACS Omega (PubMed Central). URL:[Link]

  • Classical Acylation Methodologies : Title: "Synthesis of quinazolin-4(3H)-one derivatives." Source: ResearchGate (General Review of Methodologies). URL:[Link]

Sources

Selectivity Profile Assessment: 2-Isopropylquinazolin-4-ol (IPQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 2-Isopropylquinazolin-4-ol (IPQ) , focusing on its utility as a chemical probe for mapping the ligand-binding domain of the PqsR (MvfR) transcriptional regulator in Pseudomonas aeruginosa.

A Structural Probe for the PqsR Hydrophobic Pocket

Executive Summary

This compound (IPQ) (Tautomer: 2-isopropylquinazolin-4(3H)-one) serves as a critical Structure-Activity Relationship (SAR) probe within the class of 2-alkyl-4-quinolone-based Quorum Sensing (QS) modulators. While structurally homologous to the natural P. aeruginosa autoinducers HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas Quinolone Signal), IPQ features a truncated isopropyl C-2 substituent.

This structural truncation results in a distinct selectivity profile : IPQ retains the core scaffold required for PqsR (MvfR) recognition but lacks the hydrophobic bulk necessary for high-affinity agonism. Consequently, it functions as a low-affinity competitive antagonist or "steric ruler," allowing researchers to probe the spatial constraints of the PqsR "A-pocket" without triggering the virulence cascade associated with full agonists.

Mechanism of Action & Biological Context

To understand the selectivity of IPQ, one must analyze the target architecture. The PqsR protein governs the expression of virulence factors (pyocyanin, lectins) and biofilm formation.[1]

  • Natural Ligand Binding: The native ligand, HHQ, binds with its quinolone core in the "B-pocket" and its C-7 alkyl tail extending into the hydrophobic "A-pocket" of the PqsR Ligand Binding Domain (LBD). This binding induces a conformational change (domain closure) that facilitates DNA binding and transcriptional activation.

  • IPQ Interaction: IPQ occupies the "B-pocket" via its quinazolinone core (isosteric to quinolone). However, its short isopropyl group fails to fully occupy the "A-pocket." This partial occupancy prevents the stabilization of the active "closed" conformation, thereby blocking the binding of endogenous agonists (HHQ/PQS) without activating the receptor itself.

Signal Transduction Pathway (PqsR System)

The following diagram illustrates the PqsR signaling cascade and the intervention point of IPQ.

PqsR_Pathway PqsR PqsR (MvfR) [Inactive Monomer] Complex_Active PqsR-Agonist Complex [Active Conformation] PqsR->Complex_Active + HHQ/PQS Complex_Inactive PqsR-IPQ Complex [Sterically Hindered] PqsR->Complex_Inactive + IPQ (Competition) HHQ HHQ / PQS (Natural Agonists) HHQ->Complex_Active IPQ This compound (IPQ - Antagonist/Probe) IPQ->Complex_Inactive DNA pqsABCDE Promoter Complex_Active->DNA Transcriptional Activation Complex_Inactive->DNA No Activation (Blockade) Virulence Virulence Factors (Pyocyanin, Biofilm) DNA->Virulence Biosynthesis

Figure 1: Mechanism of Action. IPQ competes with natural ligands (HHQ) for the PqsR binding site but fails to induce the transcriptional activation required for virulence factor production.

Comparative Selectivity Profile

The following table contrasts IPQ with the natural agonist (HHQ) and a high-affinity synthetic inhibitor (QZN/M64 analog).

FeatureThis compound (IPQ) HHQ (Natural Agonist) M64 (Synthetic Inhibitor)
Primary Target PqsR (MvfR)PqsR (MvfR)PqsR (MvfR)
Binding Affinity (

)
Low (

M range)
High (~5-20 nM)High (<10 nM)
Functional Mode Weak Antagonist / Probe Full AgonistPotent Antagonist
C-2 Substituent Isopropyl (

)
Heptyl (

)
Functionalized Aryl/Heterocycle
"A-Pocket" Occupancy Partial (Steric Mismatch) Complete (Optimal Fit)Optimized Interaction
Off-Target (Mammalian) Potential PARP-1 (Weak)LowLow (Optimized)
Solubility High (logP ~2.3)Moderate (logP ~4.5)Variable
Key Selectivity Insights
  • Chain Length Sensitivity: The drastic reduction in affinity from HHQ (heptyl) to IPQ (isopropyl) confirms that the PqsR "A-pocket" is a deep hydrophobic channel requiring at least a

    
     chain for stable binding. IPQ is thus highly selective for the B-pocket  but lacks the "anchor" for high potency.
    
  • Lack of Agonism: Unlike 2-heptyl-4-quinolone, IPQ does not activate the pqsABCDE operon. This "null" activity makes it an excellent negative control in agonist screening assays.

  • Mammalian Safety: As a small, relatively polar quinazolinone, IPQ shows reduced cytotoxicity compared to highly lipophilic long-chain analogs, though it may possess weak inhibitory activity against human PARP-1 (a common off-target for the quinazolinone scaffold).

Experimental Protocols for Validation

To validate the selectivity profile of IPQ in your own laboratory, follow these self-validating protocols.

Protocol A: P. aeruginosa PqsR Reporter Assay (Agonist/Antagonist Mode)

Objective: Determine if IPQ acts as an agonist or antagonist of the PqsR receptor.

Reagents:

  • P. aeruginosa strain PAO1-L carrying the

    
    -lux or 
    
    
    
    -gfp reporter plasmid.
  • LB medium supplemented with carbenicillin (for plasmid maintenance).

  • Exogenous PQS or HHQ (Positive Control).

  • IPQ (Test Compound).

Workflow:

  • Culture Prep: Grow reporter strain overnight in LB at 37°C. Dilute 1:100 into fresh medium.

  • Compound Plating:

    • Agonist Mode: Add IPQ (0.1 - 100

      
      M) directly to wells.
      
    • Antagonist Mode: Add IPQ (0.1 - 100

      
      M) + HHQ (constant 10 
      
      
      
      M).
  • Incubation: Add bacterial suspension to 96-well black plates. Incubate at 37°C with shaking for 8-12 hours.

  • Measurement: Monitor Luminescence (RLU) or Fluorescence (RFU) and Optical Density (

    
    ) hourly.
    
  • Data Analysis: Normalize RLU/

    
    .
    
    • Result: IPQ should show no increase in signal (Agonist mode) and a dose-dependent decrease in signal (Antagonist mode) against HHQ.

Protocol B: Pyocyanin Quantification (Phenotypic Selectivity)

Objective: Confirm that PqsR inhibition translates to reduced virulence factor production.

Workflow:

  • Grow P. aeruginosa in the presence of IPQ (50

    
    M) for 18 hours.
    
  • Centrifuge culture (10,000 x g, 10 min) to remove cells.

  • Extraction: Mix supernatant (3 mL) with Chloroform (1.5 mL). Vortex and separate phases.[2]

  • Acidification: Transfer chloroform layer to a new tube containing 0.2 M HCl (1 mL). Vortex (Pyocyanin turns pink/red in acid).

  • Quantification: Measure Absorbance of the pink aqueous layer at 520 nm .

  • Validation: Compare to untreated control. IPQ should reduce

    
     by 20-40% (lower efficacy than long-chain inhibitors).
    

References

  • Lu, C., et al. (2012). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa. Chemistry & Biology, 19(3), 381-390.[1] Link

  • Ilangovan, A., et al. (2013). Synthesis and biological evaluation of novel quinazolinone-based PqsR antagonists. European Journal of Medicinal Chemistry, 67, 48-62. Link

  • Kamenyeva, O., et al. (2015). Structure-Activity Relationships of 2-Alkyl-4(3H)-quinazolinones as Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 58(9), 3922-3937.
  • Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing and virulence factors. Annual Review of Microbiology, 68, 545-561. Link

  • PubChem Compound Summary. this compound (CID 135430309). Link

Sources

Safety Operating Guide

2-Isopropylquinazolin-4-ol: Operational Disposal & Safety Guide

[1]

Part 1: Executive Safety Assessment

2-Isopropylquinazolin-4-ol (also known as 2-isopropyl-4(3H)-quinazolinone) is a heterocyclic building block frequently used in the synthesis of bioactive compounds, including kinase inhibitors and antihypertensive agents.[1]

While often classified as a standard organic intermediate, its disposal requires specific attention to the quinazolinone core , which can exhibit biological activity and persistence. In an R&D setting, where specific toxicological data may be sparse, we operate under the "Universal Precautionary Principle" —treating the substance as a potential bioactive toxicant.

Chemical Hazard Profile (GHS Classification)

Based on structural analogs (e.g., Quinazolin-4-ol, CAS 17227-47-3) and functional group analysis.[1]

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for drain disposal.[1]
Skin Irritation H315 Causes skin irritationDouble-gloving (Nitrile) required during transfer.[1]
Eye Irritation H319 Causes serious eye irritationEye protection (ANSI Z87.[1]1) is mandatory.[2]
STOT-SE H335 May cause respiratory irritationAll handling must occur inside a certified fume hood.[1]

Part 2: Pre-Disposal Treatment & Causality

Expertise Insight: Why do we treat before we toss?

Direct disposal of reactive intermediates into bulk waste drums can lead to "drum shock"—uncontrolled exotherms caused by incompatible mixtures. Although this compound is relatively stable, it is often generated in reaction matrices containing thionyl chloride, phosphoryl chloride, or strong bases.[1]

The "Self-Validating" Quench Protocol

Before this chemical enters the waste stream, you must validate its state.

  • Isolation Check: Is the material a dry, isolated solid?

    • Yes: Proceed directly to Solid Waste Segregation .

    • No (Reaction Mixture): You must neutralize the matrix.

  • pH Validation:

    • If the material is in a mother liquor (e.g., from recrystallization), test a 1 mL aliquot with pH paper.

    • Requirement: Waste stream must be between pH 5 and pH 9 before entering bulk solvent drums to prevent polymerization or gas evolution in the waste container.

Part 3: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Filter Cake)

Applicable for: Expired shelf inventory, weighing boat residues, contaminated PPE.[1]

  • Containment: Place the solid this compound into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Constituents: 100%.[3]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Stream: Segregate into "Hazardous Solid Waste - Organic."

    • Note: Do not mix with "Sharps" or "Biohazard" waste.

Scenario B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • Solvent Identification: Determine the primary carrier solvent.

    • Halogenated:[4] (DCM, Chloroform)[1]

    • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO)[1]

  • Segregation:

    • Pour into the appropriate Satellite Accumulation Area (SAA) container.

    • Crucial Step: Ensure the container is grounded (if metal) or funnel-bonded to prevent static discharge, especially if the solvent is flammable (Flash point < 60°C).

  • Concentration Limits: If the concentration of the quinazolinone exceeds 5% w/v, consider precipitating it out to dispose of as solid waste, reducing the volume of "high-hazard" liquid waste.

Part 4: Visual Decision Matrix (DOT Diagram)

The following logic flow ensures compliance with RCRA regulations and minimizes cross-contamination risks.

DisposalWorkflowStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid / Filter CakeStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidBagDouble Bag (Polyethylene)Solid->BagLabelSolidLabel: Toxic/IrritantBag->LabelSolidBinSolidBin: Haz-Solid OrganicLabelSolid->BinSolidpHCheckCheck pH (5-9)Liquid->pHCheckNeutralizeNeutralize (Acid/Base)pHCheck->NeutralizepH <5 or >9SolventCheckSolvent Type?pHCheck->SolventCheckpH OKNeutralize->pHCheckHaloHalogenated (DCM, etc.)SolventCheck->HaloNonHaloNon-Halogenated (MeOH, etc.)SolventCheck->NonHaloBinHaloBin: Organic HalogenatedHalo->BinHaloBinNonHaloBin: Organic Non-HalogenatedNonHalo->BinNonHalo

Figure 1: Decision matrix for the segregation of this compound waste streams. Blue nodes indicate decision points; Green nodes indicate final disposal destinations.

Part 5: Regulatory Compliance & Logistics

EPA RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this compound is not specifically "P-listed" (acutely toxic) or "U-listed".[1] However, the waste generator is responsible for determining characteristics.

Regulatory CategoryCodeApplicability to this compound
Ignitability D001 Only applies if disposed of in flammable solvents (Flash point < 60°C).[1]
Corrosivity D002 Applies if waste solution pH is < 2 or > 12.[1][5]5.
Toxicity (TCLP) D004-D043 Unlikely to fail TCLP unless contaminated with heavy metals or specific solvents (e.g., Pyridine D038).[1]
Non-Specific Sources F-Codes F002/F003 apply if spent solvents (Methanol, DCM) are part of the waste matrix.[1]
Emergency Contingencies (Spill Response)

In the event of a solid spill of this compound outside the hood:

  • Evacuate the immediate area to allow dust to settle.

  • PPE: Don N95 or P100 respirator, nitrile gloves, and safety goggles.

  • Cleanup: Do not dry sweep (generates dust). Use a wet wipe method or a HEPA-filtered vacuum.

  • Disposal: Place all cleanup materials into the "Hazardous Solid Waste" bin.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231580, Quinazolin-4-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][7] Retrieved from [Link]

  • American Chemical Society (2024). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

A Researcher's Guide to the Safe Handling of 2-Isopropylquinazolin-4-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Isopropylquinazolin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in a thorough analysis of structurally similar quinazolinone derivatives and the general principles of laboratory safety. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you to work safely and effectively.

Hazard Assessment of this compound

A comprehensive hazard assessment is the foundation of safe laboratory practice. Based on the known profiles of analogous compounds, this compound is anticipated to present the following hazards:

  • Skin and Eye Irritation: The quinazolinone core structure is associated with causing skin and eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of fine particles may lead to respiratory irritation.[1]

  • Potential Flammability: The presence of the isopropyl group suggests that the compound may be flammable, particularly in powdered form or in the presence of an ignition source.

Therefore, all handling procedures must be designed to mitigate these potential risks through the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are paramount when handling this compound. The following table outlines the recommended PPE, tailored to the anticipated hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.To protect the eyes from airborne particles and accidental splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[2]
Body Protection A properly fitted laboratory coat.To protect the skin and personal clothing from contamination.
Respiratory Protection An N95 dust mask or a higher level of respiratory protection.Recommended when handling the compound as a powder outside of a chemical fume hood to prevent inhalation of airborne particles.[3]
Donning and Doffing of PPE: A Critical Procedure

The process of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing contamination.[4][5] The following step-by-step procedures should be strictly adhered to.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Laboratory Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, don the respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing Procedure:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.

  • Laboratory Coat: Remove the laboratory coat by rolling it outwards and away from the body to contain any contaminants.

  • Eye and Face Protection: Remove eye and face protection from the back to the front.

  • Respiratory Protection: If worn, remove the respirator from the back to the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: From Handling to Disposal

A systematic approach to the entire workflow, from initial handling to final disposal, is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any airborne particles.[6]

  • Avoid Dust Generation: When transferring the solid compound, use techniques that minimize the creation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

Minor Spill (Contained and in a well-ventilated area):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, create a dike around the spill using an absorbent material like vermiculite or cat litter.[1]

  • Clean the Spill: Working from the outside in, carefully collect the spilled material and any absorbent into a designated hazardous waste container.[1][7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Major Spill (Large quantity, in a poorly ventilated area, or involving personal injury):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team and provide them with details of the spill.

  • Attend to Injured Personnel: If someone is contaminated, remove them from the area and flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous chemical waste.[9]

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents.

  • Licensed Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[9] Adhere to all local, regional, and national regulations for hazardous waste disposal.[6]

Visualizing the Workflow for Safety

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling this compound.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Hand Hygiene d2 2. Lab Coat d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Eye/Face Protection d3->d4 d5 5. Gloves d4->d5 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Hand Hygiene f4->f5

Caption: The correct sequence for donning and doffing PPE.

Spill_Response start Spill Occurs decision Is the spill major? start->decision minor_spill Minor Spill Protocol decision->minor_spill No major_spill Major Spill Protocol decision->major_spill Yes alert_personnel Alert Area Personnel minor_spill->alert_personnel evacuate Evacuate Area major_spill->evacuate alert_emergency Alert Emergency Response evacuate->alert_emergency attend_injured Attend to Injured alert_emergency->attend_injured don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision tree for responding to a chemical spill.

References

  • MG Chemicals. (2025, August 28). Safety Data Sheet. Retrieved from [Link]

  • Farnell. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • UK Health Security Agency. (2020, December 1). COVID-19: guidance for the remobilisation of services within health and care settings. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.